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  • Product: 4-Amino-2-sulfanylpyrimidine-5-carbaldehyde
  • CAS: 105161-35-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Amino-2-sulfanylpyrimidine-5-carbaldehyde and its Derivatives: Structure, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating Tautomerism and Nomenclature The chemical entity 4-Amino-2-sulfanylpyrimidine-5-carbaldehyde represents a pivotal scaffold in medic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating Tautomerism and Nomenclature

The chemical entity 4-Amino-2-sulfanylpyrimidine-5-carbaldehyde represents a pivotal scaffold in medicinal chemistry. However, a discussion of its properties necessitates an initial clarification of its structural identity. The "-sulfanyl" nomenclature suggests the presence of a thiol (-SH) group at the C2 position of the pyrimidine ring. In reality, this compound predominantly exists in a more stable tautomeric form, the thione, where a double bond exists between the carbon and sulfur atoms (C=S) and a proton resides on a ring nitrogen.

This thione-thiol tautomerism is a well-documented phenomenon in heterocyclic chemistry. In the gaseous phase, the thiol form of 2-mercaptopyrimidine is more stable. However, in aqueous solutions and in the solid state, the thione form is favored.[1][2] This equilibrium is crucial for understanding the reactivity and interactions of this molecule.

Furthermore, the thiol group is readily alkylated, and the most commonly available and studied derivative is the S-methylated version, 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde (CAS No. 770-31-0). This guide will focus primarily on this stable and synthetically versatile derivative, while also addressing the synthesis and reactivity of the parent thione/thiol structure.

Chemical Properties and Structure of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde

The S-methylated derivative, 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde, serves as a key intermediate in the synthesis of a wide array of biologically active molecules.[3][4] Its chemical and physical properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₆H₇N₃OS[5]
Molecular Weight 169.21 g/mol [6]
CAS Number 770-31-0[5]
Appearance Light yellow solid[1]
Melting Point 183-184 °C
Boiling Point 379.7 °C at 760 mmHg
Purity ≥97%
Storage Conditions Keep in a dark place, under an inert atmosphere, at 2-8°C.
Spectroscopic Data

The structural features of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde are well-defined by various spectroscopic techniques.

Spectroscopy Key Features and Assignments
¹H NMR The proton NMR spectrum would characteristically show a singlet for the methylthio group (-SCH₃) protons, a singlet for the aldehyde proton (-CHO), a singlet for the pyrimidine ring proton, and a broad singlet for the amino (-NH₂) protons.
¹³C NMR The carbon NMR spectrum would display distinct signals for the methylthio carbon, the aldehyde carbonyl carbon, and the four unique carbons of the pyrimidine ring.
IR Spectroscopy The infrared spectrum exhibits characteristic absorption bands corresponding to the various functional groups. Key absorptions include N-H stretching vibrations for the amino group (around 3300-3400 cm⁻¹), C-H stretching from the methyl group (around 2850-2950 cm⁻¹), a strong C=O stretching for the aldehyde (around 1660-1700 cm⁻¹), C=N and C=C stretching vibrations from the pyrimidine ring (in the 1500-1650 cm⁻¹ region), and C-N stretching (around 1200-1350 cm⁻¹).[7]
Mass Spectrometry The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methyl group, the formyl group, and cleavage of the pyrimidine ring.[8]

Synthesis of the 4-Amino-2-sulfanylpyrimidine Core and its S-Methylated Derivative

The synthesis of the 4-amino-2-sulfanylpyrimidine scaffold is a cornerstone for accessing a multitude of derivatives. A common and effective method involves the condensation of thiourea with a suitable three-carbon electrophile.

General Synthesis of the 2-Mercaptopyrimidine Core

A general and illustrative method for preparing the 2-mercaptopyrimidine core involves the condensation of thiourea with a malononitrile derivative in the presence of a base. This multicomponent reaction is a powerful tool for the efficient construction of the pyrimidine ring.[9]

G cluster_reactants Reactants cluster_process Process cluster_product Product A Aromatic Aldehyde P1 Three-Component Condensation A->P1 B Malononitrile B->P1 C Thiourea C->P1 D 4-Amino-5-cyano-2-mercapto -6-aryl-dihydropyrimidine P1->D

Caption: General scheme for the synthesis of the 2-mercaptopyrimidine core.

Experimental Protocol for the Synthesis of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde

A detailed, two-step protocol for the synthesis of the S-methylated derivative is outlined below, based on established methodologies.[3]

Step 1: Formation of the Intermediate

  • In a suitable reaction vessel, dissolve 0.15-0.25 mol of cyanoacetaldehyde diethyl acetal or cyanoacetaldehyde dimethyl acetal in tetrahydrofuran (THF).

  • Cool the solution to 10-20°C and add 0.20-0.30 mol of sodium methoxide. Stir the reaction mixture for 1-2 hours at this temperature.

  • While maintaining the temperature at 10-20°C, slowly add a solution of 0.20-0.30 mol of methyl formate in THF.

  • Continue stirring the reaction for 5-7 hours.

Step 2: Cyclization and Product Formation

  • Cool the resulting mixture from Step 1 to 10-20°C and slowly add another 0.20-0.25 mol of sodium methoxide.

  • Raise the temperature of the reaction mixture to 60-70°C.

  • Slowly add 0.15-0.25 mol of S-methylisothiourea sulfate.

  • Maintain the reaction at 60-70°C for 4-6 hours.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • To the residue, add a mixture of 80-120 mL of ethanol and water (in a 1:5 volume ratio).

  • Stir the suspension at 10-20°C for 40-80 minutes.

  • Filter the resulting light yellow solid.

  • Wash the solid once with a mixture of ethanol and water, followed by one or two washes with water.

  • Dry the solid to obtain light yellow crystals of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde.

An alternative synthesis involves the oxidation of the corresponding alcohol, 4-amino-2-(methylthio)pyrimidin-5-yl)methanol, using manganese dioxide in chloroform.[1]

Chemical Reactivity and Synthetic Utility

The trifunctional nature of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde—possessing an amino group, an aldehyde, and a methylthio group—makes it an exceptionally versatile building block in organic synthesis.

Reactions of the Aldehyde Group

The aldehyde at the C5 position is a key reactive site. It readily undergoes condensation reactions with active methylene compounds, a crucial step in the Friedländer annulation for the synthesis of fused heterocyclic systems like pyrido[2,3-d]pyrimidines.[5][10] It can also be converted into an oxime, which serves as a scaffold for various kinase inhibitors.[2]

Reactions of the Amino Group

The amino group at the C4 position is a nucleophile and can participate in various reactions. Its presence is critical for the biological activity of many of its derivatives, often forming key hydrogen bonds with target proteins.[11]

Reactions involving the Methylthio Group

The methylthio group at the C2 position is a good leaving group and can be displaced by various nucleophiles in SNAr reactions. This allows for the introduction of a wide range of substituents at this position, further diversifying the chemical space of potential drug candidates.[12]

G cluster_reactions Reactivity cluster_products Products Core 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde -CHO -NH2 -SMe R1 Condensation (e.g., Friedländer) Oxime formation Core:f1->R1 Aldehyde R2 Hydrogen bond donor Further functionalization Core:f2->R2 Amino R3 Nucleophilic Aromatic Substitution (SNAr) Core:f3->R3 Methylthio P1 Pyrido[2,3-d]pyrimidines Oxime derivatives R1->P1 P2 Biologically active amides R2->P2 P3 Diverse C2-substituted pyrimidines R3->P3

Caption: Reactivity of the functional groups of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde.

Applications in Drug Discovery and Development

The 4-aminopyrimidine-5-carbaldehyde scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. Its derivatives have shown significant potential as inhibitors of various protein kinases, which are crucial targets in oncology and other therapeutic areas.

Kinase Inhibitors
  • VEGFR-2 Inhibitors: Derivatives of 4-aminopyrimidine-5-carboxaldehyde oxime have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase.[10] By modifying the substituents on the pyrimidine ring and the oxime side chain, researchers have developed analogues with significant antiproliferative activity against cancer cells.[12]

  • EGFR and ErbB-2 Dual Inhibitors: The 4-aminopyrimidine-5-carbaldehyde oxime scaffold has also been utilized to develop dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and ErbB-2 tyrosine kinases. These compounds have shown promise in inhibiting the growth of tumor cell lines that overexpress these receptors.[2]

  • p38 MAP Kinase Inhibitors: 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde is a known intermediate in the synthesis of Pamapimod (R-1487), an inhibitor of p38 mitogen-activated protein kinase.[3][4]

Synthesis of Fused Heterocyclic Systems

The reactivity of the ortho-amino-aldehyde functionality makes this compound an ideal precursor for the synthesis of fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines. These bicyclic structures are also of great interest in drug discovery due to their diverse biological activities, including antiviral and anticancer properties.[13][14] The Friedländer annulation, a condensation reaction between an ortho-amino-aldehyde and a compound containing an α-methylene group, is a common strategy to access these scaffolds.[10]

Conclusion

4-Amino-2-sulfanylpyrimidine-5-carbaldehyde, and more specifically its stable S-methylated derivative, represents a cornerstone in the synthesis of medicinally relevant compounds. A thorough understanding of its tautomeric nature, chemical properties, and the reactivity of its multiple functional groups is essential for its effective utilization in drug discovery and development. The versatility of this scaffold allows for the creation of diverse chemical libraries, leading to the identification of potent inhibitors of key biological targets, particularly protein kinases. As research in targeted therapies continues to expand, the importance of this pyrimidine derivative as a key building block is set to grow.

References

  • Guidechem. (2022, October 18). How to Synthesize 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde?
  • Lima, M. C. P., Coutinho, K., Canuto, S., & Rocha, W. R. (2006). Reaction Mechanism and Tautomeric Equilibrium of 2-Mercaptopyrimidine in the Gas Phase and in Aqueous Solution: A Combined Monte Carlo and Quantum Mechanics Study. The Journal of Physical Chemistry A, 110(22), 7074–7083.
  • Osol, A., & Hoover, J. E. (Eds.). (1975). Remington's Pharmaceutical Sciences (15th ed.). Mack Publishing Co.
  • Elgemeie, G. H., & Abd-El-Aal, R. M. (2003). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 81(6), 543-549.
  • Santa Cruz Biotechnology. (n.d.). 4-Amino-2-(methylthio)pyrimidine-5-carboxaldehyde.
  • BenchChem. (n.d.). 4-(Diethylamino)pyrimidine-5-carbaldehyde.
  • Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. Wiley-VCH.
  • El-Gaby, M. S. A., Atalla, A. A., & Abdel-Wahab, A. M. (2002). Pyrido[2, 3-d]pyrimidines and pyrimido[5',4':5, 6]pyrido[2, 3-d]pyrimidines as new antiviral agents: synthesis and biological activity. Archiv der Pharmazie, 335(6), 289-295.
  • Dandia, A., Singh, R., & Khaturia, S. (2008). An efficient one-pot three-component synthesis of pyrido[2,3-d]pyrimidine derivatives in aqueous media. ARKIVOC, 2008(15), 268-276.
  • Sigma-Aldrich. (n.d.). 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde.
  • Ali, T. E., Salem, M. A. I., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • ChemicalBook. (2025, July 24). 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde.
  • PubChem. (n.d.). 4-Aminopyrimidine-5-carbaldehyde.
  • BLDpharm. (n.d.). 770-31-0|4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde.
  • Oakwood Chemical. (n.d.). 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde.
  • Al-Issa, S. A. (2008).
  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research, 4(2), 1-5.
  • PubChem. (n.d.). 4-Amino-2-methylpyrimidine-5-carbaldehyde.
  • Sigma-Aldrich. (n.d.). 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde.
  • Pharmasources.com. (n.d.). 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde.
  • Sigma-Aldrich. (n.d.). 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde.

Sources

Exploratory

CAS 774-07-2 physical characteristics and safety data sheet

To our valued researchers, scientists, and drug development professionals, Upon initiating the development of an in-depth technical guide for the substance identified by CAS number 774-07-2 , a critical discrepancy was d...

Author: BenchChem Technical Support Team. Date: February 2026

To our valued researchers, scientists, and drug development professionals,

Upon initiating the development of an in-depth technical guide for the substance identified by CAS number 774-07-2 , a critical discrepancy was discovered. Our comprehensive search of authoritative chemical databases and safety data repositories has yielded no definitive identification for a compound with this specific CAS number.

This suggests a high probability that the provided CAS number is incorrect, obsolete, or does not exist within standard chemical registration systems. The integrity and accuracy of the information we provide are paramount. Therefore, proceeding with the creation of a technical guide based on an unverified and likely erroneous identifier would be scientifically unsound and potentially hazardous.

We urge all users to verify the CAS number for the compound of interest. Accurate identification is the foundational step for obtaining reliable physical characteristics and safety data.

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Foundational

The 4-Amino-2-sulfanylpyrimidine-5-carbaldehyde Scaffold: A Versatile Core for Targeted Therapeutic Development

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary The 4-Amino-2-sulfanylpyrimidine-5-carbaldehyde core represents a highly valuable and versatile scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 4-Amino-2-sulfanylpyrimidine-5-carbaldehyde core represents a highly valuable and versatile scaffold in modern medicinal chemistry. While direct therapeutic applications of the parent molecule are not extensively documented, its derivatives are pivotal intermediates in the synthesis of potent and selective inhibitors for critical targets in oncology and other disease areas. This guide elucidates the chemical rationale behind the scaffold's utility, details its application in the development of targeted kinase inhibitors, provides robust experimental protocols for its synthesis and biological evaluation, and explores future avenues for drug discovery. By serving as a key "hinge-binding" motif and a flexible platform for chemical modification, this pyrimidine framework is instrumental in the creation of next-generation therapeutics.

Introduction: The Strategic Value of the 4-Aminothiopyrimidine Scaffold

In the landscape of drug discovery, privileged scaffolds are molecular frameworks that can bind to multiple biological targets, offering a fertile starting point for library development. The 4-amino-2-sulfanylpyrimidine structure is one such scaffold. Its inherent chemical properties make it particularly adept at targeting ATP-binding sites in protein kinases, a family of enzymes frequently dysregulated in human cancers.

The strategic importance of this core lies in its specific arrangement of hydrogen bond donors and acceptors. The N1 nitrogen and the 4-amino group of the pyrimidine ring can form critical hydrogen bonds with the "hinge region" of a kinase's ATP-binding pocket, a common mechanism for achieving high-affinity binding. The aldehyde at the 5-position and the sulfanyl group at the 2-position serve as versatile chemical handles, allowing for the systematic elaboration of the core structure to achieve desired potency, selectivity, and pharmacokinetic (ADME) properties. This guide will focus primarily on the S-alkylated derivatives, such as the 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde intermediate, which is a cornerstone for synthesizing advanced drug candidates[1][2].

Synthesis of a Key Building Block: 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde

The utility of any scaffold is contingent on its synthetic accessibility. The 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde intermediate can be reliably synthesized, enabling its widespread use in drug development programs.

Synthetic Protocol: Oxidation of the Corresponding Methanol

A common and efficient method involves the oxidation of the precursor alcohol, (4-amino-2-(methylthio)pyrimidin-5-yl)methanol[1].

Causality and Experimental Rationale:

  • Reagent Choice: Manganese dioxide (MnO₂) is a mild and selective oxidizing agent for converting allylic and benzylic-type alcohols to aldehydes. Its heterogeneous nature simplifies the workup, as the excess reagent and manganese byproducts can be removed by simple filtration.

  • Solvent: Chloroform is used as the solvent. The reaction is performed at a slightly elevated temperature (55°C) to increase the reaction rate[1].

  • Workup: The hot filtration is crucial because product solubility is higher at elevated temperatures, ensuring maximum recovery. The subsequent concentration and drying under vacuum yield the pure aldehyde product[1].

Step-by-Step Protocol:

  • Suspend (4-amino-2-(methylthio)pyrimidin-5-yl)methanol (1.0 eq) in chloroform.

  • Add activated manganese dioxide (MnO₂) (3.5 eq).

  • Heat the reaction mixture to 55°C and stir vigorously for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the hot reaction mixture through a pad of celite to remove the manganese salts.

  • Wash the filter cake thoroughly with hot chloroform and tetrahydrofuran (THF).

  • Combine the filtrates and concentrate under reduced pressure.

  • Dry the resulting solid under high vacuum to afford 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde as a light yellow solid[1].

Therapeutic Applications in Oncology: Targeting Dysregulated Kinase Pathways

The 4-aminopyrimidine scaffold is a cornerstone of many kinase inhibitors. The aldehyde and thioether moieties of the core intermediate provide the necessary anchor points to build out molecules that can potently and selectively inhibit key oncogenic drivers.

Inhibition of PI3K/Akt and p38 MAP Kinase Pathways

The 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde intermediate is explicitly cited as a building block for the synthesis of inhibitors targeting the Akt and p38 MAP kinase pathways[1][2].

  • Akt (Protein Kinase B) Inhibition: The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Derivatives of the pyrimidine scaffold are used to create compounds that can block the activity of Akt, thereby inducing apoptosis in cancer cells[1].

  • p38 MAP Kinase Inhibition: The p38 MAPK pathway is involved in cellular responses to stress and plays a complex role in inflammation and cancer. Pamapimod, a p38 MAPK inhibitor, utilizes a pyrimidine core, highlighting the scaffold's utility for this target class[2].

Dual Inhibition of c-Met and VEGFR-2 for Anti-Angiogenic and Antitumor Effects

The aldehyde group at the 5-position is a particularly useful functional group for creating more complex derivatives, such as oximes. A series of 4-aminopyrimidine-5-carbaldehyde oximes have been designed and synthesized as potent dual inhibitors of the receptor tyrosine kinases c-Met and VEGFR-2[3].

Mechanism & Rationale:

  • c-Met and VEGFR-2 Synergy: The c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2) pathways are key drivers of tumor angiogenesis, invasion, and metastasis. Their synergistic collaboration in tumors makes dual inhibition a highly effective therapeutic strategy[3].

  • Structure-Activity Relationship (SAR): The synthesis of various oxime ethers allows for the exploration of the binding pocket. This has led to the discovery of potent compounds with nanomolar IC₅₀ values against both kinases. Compound 18a from the cited study, for example, showed IC₅₀ values of 210 nM and 170 nM for c-Met and VEGFR-2, respectively[3].

Below is a diagram illustrating the central role of c-Met and VEGFR-2 in promoting tumor progression and the point of intervention for the pyrimidine-based inhibitors.

Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular cMet c-Met Receptor PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK VEGFR2 VEGFR-2 Receptor VEGFR2->PI3K_Akt VEGFR2->RAS_MAPK HGF HGF Ligand HGF->cMet Binds VEGF VEGF Ligand VEGF->VEGFR2 Binds Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis RAS_MAPK->Proliferation Metastasis Invasion & Metastasis RAS_MAPK->Metastasis Inhibitor Pyrimidine Derivative (e.g., Oxime 18a) Inhibitor->cMet Inhibits Inhibitor->VEGFR2 Inhibits

Caption: Dual inhibition of c-Met and VEGFR-2 by pyrimidine derivatives.

Antiproliferative Activity of Fused Pyrimidine Systems

The core scaffold can be further cyclized to generate fused heterocyclic systems like thiazolo[4,5-d]pyrimidines and thieno[2,3-d]pyrimidines, which exhibit potent anticancer properties[4][5]. These derivatives often maintain the crucial 4-amino group for hinge binding while exploring new chemical space to enhance potency and target different kinases.

Compound ClassCancer Cell Line(s)Reported ActivityReference
Thiazolo[4,5-d]pyrimidinesMelanoma (C32, A375), Prostate (DU145)Potent cytotoxic effects, e.g., IC₅₀ = 24.4 µM (C32)[4]
Thieno[2,3-d]pyrimidinesLeukemia (HL-60), Melanoma (MDA-MB-435)Significant growth inhibition[5]
Pyrazolo[3,4-d]pyrimidinesLeukemia (U937)IC₅₀ < 20 µM, induction of apoptosis[6]
Anilino-pyrimidinesHepG-2, MCF-7Dual EGFR/VEGFR-2 inhibition[7]

Therapeutic Potential in Infectious Diseases

Beyond oncology, pyrimidine derivatives are a well-established class of antimicrobial agents[8][9][10]. The ability of the pyrimidine core to mimic endogenous nucleobases allows it to interfere with microbial metabolic pathways. While the specific 4-Amino-2-sulfanylpyrimidine-5-carbaldehyde scaffold is not as extensively studied in this context, related aminothiopyrimidines and fused pyrimidines have demonstrated activity against both Gram-positive and Gram-negative bacteria as well as fungi[9][11][12]. This suggests a potential secondary avenue for therapeutic development.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel derivatives, standardized and robust biological assays are essential.

Protocol: In Vitro Kinase Inhibition Assay (e.g., for VEGFR-2)

This protocol describes a typical biochemical assay to determine the IC₅₀ of a compound against a purified kinase.

Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the kinase. The amount of phosphorylation is quantified, often using a luminescence-based method that measures the amount of ATP remaining after the reaction.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare ATP and substrate (e.g., a poly-Glu-Tyr peptide) solutions in the assay buffer.

  • Compound Dilution: Prepare a serial dilution of the test compound (e.g., starting from 100 µM) in 100% DMSO, then dilute further into the assay buffer.

  • Kinase Reaction: In a 384-well plate, add 5 µL of the diluted compound solution.

  • Add 10 µL of a solution containing purified VEGFR-2 kinase and the peptide substrate.

  • Initiate the reaction by adding 10 µL of ATP solution (final concentration near the Kₘ for the kinase).

  • Controls: Include wells for "no enzyme" (background) and "no inhibitor" (100% activity).

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Detection: Add 25 µL of a detection reagent (e.g., Kinase-Glo®), which measures remaining ATP via a luciferase reaction.

  • Incubate for 10 minutes and read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cell-Based Antiproliferative Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Core Scaffold (4-Amino-2-sulfanyl- pyrimidine-5-carbaldehyde) Derivatization Derivative Synthesis (e.g., Oxime Formation) Start->Derivatization Purification Purification & QC (HPLC, NMR, MS) Derivatization->Purification Biochem Biochemical Assay (Kinase IC50) Purification->Biochem Test Compound Cell Cell-Based Assay (Antiproliferative GI50) Biochem->Cell Potent Hits ADME In Vitro ADME (Solubility, Stability) Cell->ADME Active Hits Lead Lead Compound ADME->Lead Optimized Lead

Caption: High-level workflow from scaffold to lead compound.

Future Perspectives and Challenges

The 4-Amino-2-sulfanylpyrimidine-5-carbaldehyde scaffold remains a highly promising platform. Future research should focus on:

  • Selectivity Profiling: Developing derivatives with high selectivity against a specific kinase or a desired panel of kinases to minimize off-target effects and toxicity.

  • Structure-Based Design: Utilizing X-ray crystallography of inhibitor-kinase complexes to guide the rational design of next-generation compounds with improved binding affinity.

  • ADME Optimization: Modifying the scaffold to enhance crucial drug-like properties such as aqueous solubility, metabolic stability, and oral bioavailability.

  • New Therapeutic Areas: Exploring the utility of this scaffold for targets beyond kinases, such as other ATP-dependent enzymes or in areas like neuroinflammation and metabolic disorders.

Conclusion

The 4-Amino-2-sulfanylpyrimidine-5-carbaldehyde core and its immediate derivatives are more than just chemical intermediates; they are foundational building blocks for the development of targeted therapeutics. Their proven success in generating potent kinase inhibitors for oncology underscores their strategic importance. With versatile chemical handles that allow for extensive structural diversification and a core structure primed for high-affinity target binding, this scaffold will undoubtedly continue to feature prominently in the discovery and development of innovative medicines.

References

  • Taylor & Francis. (2021). Thio-substituted Derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol As Antiproliferative Agents. Available at: [Link]

  • Kaur, N., et al. (2012). SYNTHESIS AND IN-VITRO ANTIMICROBIAL ACTIVITY OF PYRIMIDINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Available at: [Link]

  • Tsibizova, A. (n.d.). Screening studies of antimicrobial activity of pyrimidine derivative. Available at: [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis and comparing the antibacterial activities of pyrimidine derivatives. Available at: [Link]

  • MDPI. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Available at: [Link]

  • MDPI. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). Available at: [Link]

  • ResearchGate. (2025). Anticancer Activity of New Substituted Pyrimidines, Their Thioglycosides and Thiazolopyrimidine Derivatives. Available at: [Link]

  • Royal Society of Chemistry (RSC). (n.d.). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Available at: [Link]

  • PubMed. (2016). Design, Synthesis and Biological Evaluation of 4-aminopyrimidine-5-cabaldehyde Oximes as Dual Inhibitors of c-Met and VEGFR-2. Available at: [Link]

  • Arkivoc. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Available at: [Link]

  • International Journal of Pharmaceutical and Life Sciences. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Available at: [Link]

Sources

Exploratory

Technical Guide: Synthesis and Development of 4-Amino-2-Mercaptopyrimidine-5-Carbaldehyde

Topic: History and Development of 4-Amino-2-Mercaptopyrimidine-5-Carbaldehyde Synthesis Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Process Chemists Executive Summary 4-Amino-2-me...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: History and Development of 4-Amino-2-Mercaptopyrimidine-5-Carbaldehyde Synthesis Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Process Chemists

Executive Summary

4-Amino-2-mercaptopyrimidine-5-carbaldehyde (and its S-alkylated derivatives) represents a critical scaffold in the synthesis of antifolate pharmaceuticals, most notably Pemetrexed and Methotrexate analogs. Its value lies in the C5-aldehyde functionality, which serves as a reactive "hinge" for heterocycle fusion—specifically the formation of pyrrolo[2,3-d]pyrimidine systems.

This guide analyzes the evolution of its synthesis from early ring-closure methods to modern Vilsmeier-Haack formylation strategies. It provides field-validated protocols, mechanistic insights into the C5-formylation of electron-rich pyrimidines, and critical troubleshooting parameters for scale-up.

Chemical Identity & Structural Significance

The molecule exists in a tautomeric equilibrium between the thiol (mercapto) and thione forms. In solution, the thione form often predominates, but the "mercapto" nomenclature persists in industrial literature.

  • IUPAC Name: 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carbaldehyde

  • Common Derivative: 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde (S-methyl derivative).

  • Role: The 5-aldehyde and 6-amino (or 4-amino) groups provide the necessary geometry for condensation with α-haloketones or similar electrophiles to close a second ring, a key step in constructing the "classical" antifolate pharmacophore.

Historical Evolution of Synthesis

Era 1: The Classical Pyrimidine Construction (Pre-1960s)

Early syntheses relied on the Traube synthesis principle, condensing thiourea with pre-functionalized acyclic precursors.

  • Approach: Condensation of thiourea with ethyl ethoxymethylene-cyanoacetate.

  • Limitation: This route typically yielded the 5-cyano or 5-ester derivatives. Converting these to the aldehyde required reduction (e.g., DIBAL-H or Stephen reduction), which was chemically harsh and often incompatible with the sulfur moiety (poisoning catalysts or over-reduction).

Era 2: The Vilsmeier-Haack Breakthrough (1970s-1990s)

The introduction of the Vilsmeier-Haack reaction revolutionized the functionalization of electron-rich heterocycles.

  • Innovation: Direct C5-formylation of 4-amino-2-mercaptopyrimidine.

  • Challenge: The free mercapto (-SH) group is nucleophilic and reacts with the Vilsmeier reagent (POCl₃/DMF), leading to sulfonyl chlorides or dimerization.

  • Solution: S-Alkylation protection. The standard industrial route evolved to first methylate the sulfur (forming the S-methyl derivative), perform the Vilsmeier formylation, and then utilize the S-methyl group as a leaving group in subsequent steps.

Era 3: Modern One-Pot Cyclizations (2000s-Present)

Current "green chemistry" trends utilize multicomponent reactions (MCRs) to assemble the aldehyde-bearing ring in a single step.

  • Reagents: Thiourea + 3-dimethylamino-2-formylacrylonitrile (or its acetal equivalents).

  • Advantage: High atom economy; avoids the use of large excess POCl₃.

Technical Core: Synthetic Pathways

Route A: The Vilsmeier-Haack Formylation (Industry Standard)

This is the most robust method for generating the aldehyde on a multi-gram to kilogram scale. It proceeds via the S-methyl intermediate to protect the sulfur.

Mechanistic Workflow

The reaction relies on the electron-donating effect of the amino group at C4 and the alkylthio group at C2 to activate the C5 position for electrophilic attack by the chloroiminium ion.

VilsmeierMechanism DMF DMF + POCl3 Vilsmeier Chloroiminium Ion (Electrophile) DMF->Vilsmeier Activation Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate + Substrate (C5 Attack) Substrate 4-Amino-2-(methylthio) pyrimidine Substrate->Intermediate Hydrolysis Hydrolysis (H2O/Base) Intermediate->Hydrolysis Quench Product 5-Carbaldehyde Product Hydrolysis->Product Final

Figure 1: Mechanistic pathway of the Vilsmeier-Haack formylation on the pyrimidine core.

Detailed Protocol (S-Methyl Route)

Prerequisites: Fume hood, inert atmosphere (N₂), temperature control.

  • S-Methylation (Precursor Prep):

    • Suspend 4-amino-2-mercaptopyrimidine (1.0 eq) in water/NaOH.

    • Add Dimethyl sulfate (1.1 eq) dropwise at 0-5°C.

    • Stir at RT for 2h. Filter the white solid (4-amino-2-methylthiopyrimidine). Yields typically >85%.[1]

  • Vilsmeier Reagent Formation:

    • In a dry flask, charge anhydrous DMF (5.0 eq). Cool to 0°C.

    • Add POCl₃ (1.5 eq) dropwise. Caution: Exothermic. Stir 30 min to form the chloroiminium salt (white/yellow slush).

  • Formylation:

    • Dissolve the S-methyl pyrimidine in minimum DMF.

    • Add to the Vilsmeier reagent slowly, maintaining temp <10°C.

    • Heat to 60-70°C for 4-6 hours. Monitor by TLC/HPLC. The mixture will darken.

  • Hydrolysis & Workup:

    • Pour the reaction mixture onto crushed ice/water.

    • Neutralize slowly with NaOH or NaOAc to pH ~7-8. Critical: The iminium salt requires time to hydrolyze.

    • The product precipitates as a pale yellow solid.[2][3] Filter, wash with cold water/ethanol.

Route B: Direct Cyclization (High Atom Economy)

Used when the S-methyl group is not desired, or for specific radiolabeling studies.

  • Reactants: Thiourea + 3-(dimethylamino)-2-formylacrylonitrile.

  • Conditions: NaOEt/EtOH, Reflux.[4]

  • Mechanism: The thiourea attacks the nitrile and the enamine carbon, closing the ring while retaining the formyl group (protected as the enamine or released during workup).

Comparative Data Analysis

FeatureVilsmeier-Haack Route (Route A)Direct Cyclization (Route B)
Starting Material 4-amino-2-mercaptopyrimidineThiourea + Acrylonitrile deriv.
Reagents POCl₃, DMF, Dimethyl SulfateNaOEt, Ethanol
Overall Yield 65-75%40-55%
Scalability High (Kg scale proven)Moderate (Exotherm control)
Purity Profile High (Crystallizes well)Moderate (Chromatography often needed)
Key Impurity Chlorinated pyrimidines (if POCl₃ excess high)Uncyclized oligomers

Troubleshooting & Optimization (Senior Scientist Insights)

Controlling the Exotherm (Vilsmeier)

The formation of the Vilsmeier reagent is violently exothermic. On a large scale, POCl₃ must be added to DMF at <0°C. Furthermore, the addition of the pyrimidine substrate can trigger a secondary exotherm. Recommendation: Use a jacketed reactor and dose the substrate as a solution in DMF.

The "Stuck" Intermediate

During workup, the iminium salt (intermediate) can be stable. If the quench is too acidic or too fast, the salt may not hydrolyze to the aldehyde, leading to low yields.

  • Fix: Adjust pH to 8-9 and stir at room temperature for at least 1-2 hours after quenching.

S-Dealkylation (If free SH is required)

If the target is strictly the mercapto (-SH) aldehyde and not the S-methyl:

  • S-demethylation is difficult. It is often better to use Route B (Direct Cyclization) or use a benzyl-thio protecting group in Route A, which can be removed via reduction (Na/NH₃) or Lewis acids (AlCl₃), though the aldehyde is sensitive to these conditions.

Workflow Visualization

SyntheticWorkflow cluster_0 Route A: Vilsmeier (Standard) cluster_1 Route B: Direct Cyclization start Start: Thiourea stepA1 Cyclization with Cyanoacetaldehyde diethyl acetal start->stepA1 stepB1 Reaction with 3-dimethylamino-2-formylacrylonitrile start->stepB1 stepA2 4-Amino-2-mercaptopyrimidine stepA1->stepA2 stepA3 S-Methylation (Me2SO4) stepA2->stepA3 stepA4 Vilsmeier Formylation (POCl3/DMF) stepA3->stepA4 stepA5 Target: S-Me Aldehyde stepA4->stepA5 stepB2 Alkaline Cyclization (NaOEt) stepB1->stepB2 stepB3 Target: Free SH Aldehyde stepB2->stepB3

Figure 2: Comparison of synthetic workflows. Route A is preferred for stability and scale.

References

  • Vilsmeier, A., & Haack, A. (1927).[5] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[5] Berichte der deutschen chemischen Gesellschaft.

  • Taylor, E. C., et al. (1992). Synthesis of the Antileukemic Agents 5,10-Dideazaaminopterin and 5,10-Dideaza-5,6,7,8-tetrahydroaminopterin. Journal of Organic Chemistry. (Foundational work on antifolate precursors).

  • Barnett, C. J., et al. (1999). A Practical Synthesis of Multitargeted Antifolate LY231514 (Pemetrexed). Organic Process Research & Development. (Details the industrial handling of pyrimidine aldehydes).

  • Guidechem. (2022).[3][4] How to Synthesize 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde?

  • BenchChem. (2025).[6] Pemetrexed: A Technical Guide to its Synthesis. (General reference for Pemetrexed intermediates).

Sources

Foundational

melting point and thermal stability of 4-Amino-2-sulfanylpyrimidine-5-carbaldehyde

A Comprehensive Technical Guide to the Determination of Melting Point and Thermal Stability of 4-Amino-2-sulfanylpyrimidine-5-carbaldehyde Abstract This technical guide provides a comprehensive framework for the characte...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Technical Guide to the Determination of Melting Point and Thermal Stability of 4-Amino-2-sulfanylpyrimidine-5-carbaldehyde

Abstract

This technical guide provides a comprehensive framework for the characterization of the melting point and thermal stability of 4-Amino-2-sulfanylpyrimidine-5-carbaldehyde. While specific experimental data for this compound is not extensively documented in publicly available literature, this paper serves as an in-depth methodological protocol for researchers, scientists, and drug development professionals. The guide details the theoretical importance and practical application of key thermoanalytical techniques, including capillary melting point determination, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). By following the outlined procedures, researchers can generate reliable and reproducible data crucial for the assessment of purity, stability, and formulation suitability of this and other novel pyrimidine derivatives.

Introduction: The Significance of Pyrimidine Derivatives and Their Thermal Properties

Pyrimidine scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active compounds. 4-Amino-2-sulfanylpyrimidine-5-carbaldehyde, as a functionalized pyrimidine, represents a promising building block for the synthesis of novel therapeutic agents. The thermal properties of such an active pharmaceutical ingredient (API) are not merely physical constants; they are critical indicators of a compound's identity, purity, and stability.[1][2]

A precise melting point is a primary indicator of purity, with impurities typically causing a depression and broadening of the melting range.[2][3] Thermal stability, on the other hand, dictates the compound's shelf-life, informs on appropriate storage conditions, and is a critical parameter for downstream formulation and manufacturing processes, which may involve heat.[4][5] Therefore, a thorough thermal analysis is a foundational step in the preformulation and overall development of any new chemical entity.

This guide provides the experimental and theoretical foundation for researchers to conduct these essential analyses on 4-Amino-2-sulfanylpyrimidine-5-carbaldehyde.

Melting Point Determination: A Fundamental Assessment of Purity

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For a pure substance, this transition occurs over a narrow temperature range. This section details the widely accepted capillary method for melting point determination.[1][6][7]

Principle of the Capillary Method

The capillary method involves heating a small, finely powdered sample within a sealed capillary tube at a controlled rate.[7] The temperatures at which the substance begins to melt (onset) and completely liquefies (clear point) are recorded as the melting range.[8] The sharpness of this range is a strong indicator of the sample's purity.[3]

Experimental Protocol for Capillary Melting Point Determination

Materials:

  • 4-Amino-2-sulfanylpyrimidine-5-carbaldehyde (finely powdered and thoroughly dried)

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation: Gently tap the open end of a capillary tube into the powdered sample until a small amount of material enters the tube.[9]

  • Packing the Sample: Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.[7][8]

  • Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus. Ensure the thermometer is positioned correctly to accurately measure the temperature of the block.

  • Rapid Preliminary Measurement: Heat the sample rapidly (e.g., 4-5°C per minute) to determine an approximate melting range. This provides a target for the more precise measurement to follow.[3][8]

  • Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point.[8] Insert a new sample and begin heating at a much slower, controlled rate, typically 1-2°C per minute, once the temperature is about 15°C below the expected melting point.[6][8]

  • Observation and Recording:

    • Record the temperature at the onset of melting , where the first drop of liquid is observed.[8]

    • Record the temperature at the clear point , where the entire sample has transitioned into a transparent liquid.[7]

  • Reporting: The melting point is reported as the range between the onset and clear point temperatures. The procedure should be repeated at least twice to ensure reproducibility.[8]

Diagram of Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Recording Prep1 Finely powder sample Prep2 Pack into capillary tube (2-3 mm height) Prep1->Prep2 Analysis1 Place in apparatus Prep2->Analysis1 Analysis2 Rapid heating for approximate range Analysis1->Analysis2 Analysis3 Slow heating (1-2°C/min) for precise measurement Analysis2->Analysis3 Data1 Record onset of melting (T1) Analysis3->Data1 Data2 Record clear point (T2) Data1->Data2 Report Report as range (T1 - T2) Data2->Report ThermalAnalysisWorkflow cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_tga_data TGA Output cluster_dsc_data DSC Output start Sample: 4-Amino-2-sulfanylpyrimidine-5-carbaldehyde tga_proc Heat sample (5-10mg) in inert atmosphere start->tga_proc dsc_proc Heat sample (2-5mg) vs. reference in inert atmosphere start->dsc_proc tga_meas Measure mass change vs. temperature tga_proc->tga_meas tga_data Thermogram: - Decomposition Onset (Tonset) - % Weight Loss - Residual Mass tga_meas->tga_data dsc_meas Measure heat flow vs. temperature dsc_proc->dsc_meas dsc_data Thermogram: - Melting Point (Tm) - Enthalpy of Fusion (ΔHfus) - Decomposition Events dsc_meas->dsc_data end Comprehensive Thermal Profile: - Purity Assessment - Stability Limits - Formulation Guidance tga_data->end dsc_data->end

Caption: Combined TGA and DSC workflow for thermal characterization.

Data Presentation and Summary

All quantitative data obtained from these analyses should be summarized in a clear, tabular format for easy comparison and interpretation.

Table 1: Summary of Thermal Analysis Data for 4-Amino-2-sulfanylpyrimidine-5-carbaldehyde

ParameterMethodResultInterpretation
Melting RangeCapillary MethodTonset - Tclear (°C)Indicator of purity
Melting Point (Tm)DSCPeak Max (°C)Confirms melting event
Enthalpy of Fusion (ΔHfus)DSCJ/gEnergy required for melting
Onset of Decomposition (Tonset)TGA°CUpper limit of thermal stability
Mass Loss at TxTGA%Quantifies degradation at specific temperatures
Residual Mass at TfinalTGA%Indicates amount of non-volatile residue

Conclusion

The systematic characterization of melting point and thermal stability is a non-negotiable step in the research and development of new pharmaceutical compounds like 4-Amino-2-sulfanylpyrimidine-5-carbaldehyde. This guide provides the essential, field-proven protocols for capillary melting point determination, Thermogravimetric Analysis, and Differential Scanning Calorimetry. The application of these methods will yield a comprehensive thermal profile, providing critical insights into the compound's purity, stability, and suitability for further development. The combined use of these techniques offers a self-validating system, ensuring the generation of robust and reliable data essential for regulatory submissions and successful drug formulation. [5][11]

References

  • TGA Analysis in Pharmaceuticals - ResolveMass Laboratories Inc.

  • Thermogravimetric Analysis - Improved Pharma.

  • Principles of Differential Scanning Calorimetry (DSC) - European Pharmaceutical Review.

  • Differential Scanning Calorimeters (DSC) - American Pharmaceutical Review.

  • Melting Point Determination - ResolveMass Laboratories Inc.

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.

  • Understanding DSC Differential Scanning Calorimetry: Principles, Applications, and Benefits.

  • Applications of Differential Scanning Calorimetry (DSC) Analysis.

  • Differential Scanning Calorimetry (DSC Analysis): Key Applications.

  • Melting point determination - SSERC.

  • Thermogravimetric Analysis in Pharmaceuticals - Veeprho.

  • Melting Point Determination.

  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs | Aurigaresearch.

  • Melting point determination | Edisco.

  • Melting point determination: Significance and symbolism.

  • Method for Determining Capillary Melting Point: - J&K Scientific LLC.

  • Melting Point Determination in Pharmaceutical Industry - NANOLAB.

  • Webinar – Thermal Analysis of Organic Compounds - Mettler Toledo.

Sources

Exploratory

tautomerism in 4-amino-2-sulfanylpyrimidine-5-carbaldehyde structure

A Structural and Mechanistic Guide for Drug Development Executive Summary This technical guide provides a rigorous analysis of the tautomeric equilibria governing 4-amino-2-sulfanylpyrimidine-5-carbaldehyde (CAS: 7506-66...

Author: BenchChem Technical Support Team. Date: February 2026

A Structural and Mechanistic Guide for Drug Development

Executive Summary

This technical guide provides a rigorous analysis of the tautomeric equilibria governing 4-amino-2-sulfanylpyrimidine-5-carbaldehyde (CAS: 7506-66-3). For researchers in medicinal chemistry, understanding these equilibria is not merely academic; it is critical for pharmacophore modeling, docking accuracy, and synthetic optimization.

The molecule exhibits a complex "tautomeric triad" influenced by three competing structural factors:

  • Thione-Thiol Exchange at the C2 position.

  • Amino-Imino Exchange at the C4 position.

  • Intramolecular Hydrogen Bonding involving the C5-formyl group.

The Tautomeric Landscape

The structure of 4-amino-2-sulfanylpyrimidine-5-carbaldehyde allows for multiple prototropic forms. However, thermodynamic stability filters these down to two primary species of interest in the solution phase.

1.1 The Primary Equilibrium: Thione vs. Thiol

The most significant equilibrium occurs at the C2 position.

  • The Thione Form (Oxo-thione): Characterized by a C=S double bond and a proton on the ring nitrogen (N1 or N3). In polar solvents (water, DMSO, methanol), this form is energetically favored due to the high dipole moment of the thioamide unit and solvation stabilization.

  • The Thiol Form (Mercapto): Characterized by a C-S single bond and a proton on the sulfur (-SH). This form predominates in the gas phase and non-polar solvents (e.g., chloroform) where solvation energy cannot overcome the intrinsic stability of the aromatic pyrimidine ring.

1.2 The Secondary Stabilization: Amino-Aldehyde Locking

Unlike simple pyrimidines, the C5-carbaldehyde group introduces a "locking" mechanism. The carbonyl oxygen acts as a hydrogen bond acceptor, while the C4-amino group acts as a donor.

  • The Consequence: This forms a pseudo-six-membered ring via an intramolecular hydrogen bond (

    
    ).
    
  • The Result: This interaction significantly stabilizes the Amino tautomer, effectively precluding the formation of the Imino tautomer.

1.3 Visualizing the Equilibria

The following diagram illustrates the competing forms and the stabilizing H-bond interaction.

Tautomerism cluster_stabilization Stabilizing Interaction Thiol Thiol-Amino Form (Gas Phase/Non-Polar) Ar-SH Thione Thione-Amino Form (Polar Solution) NH / C=S Thiol->Thione Solvent Stabilization (High Dielectric) Imino Thione-Imino Form (Unstable) Thione->Imino Disfavored HBond Intramolecular H-Bond (Amino N-H ... O=C Aldehyde) Thione->HBond

Figure 1: Tautomeric equilibria showing the solvent-driven Thiol-Thione shift and the structural locking of the Amino form via intramolecular hydrogen bonding.

Energetics and Solvent Effects[1][2][3][4][5]

The transition between tautomers is governed by the dielectric constant (


) of the medium.
ParameterGas Phase / Non-Polar (

)
Polar Aprotic (DMSO,

)
Polar Protic (Water,

)
Dominant Form Thiol (Mercapto) Thione Thione
Driving Force Aromaticity of the pyrimidine ring (favors thiol).Dipole alignment; Thione is highly polar.H-bonding with solvent; Thione is a better H-bond acceptor.
Est.

Thiol is ~5-8 kcal/mol more stable.[1]Thione is ~2-4 kcal/mol more stable.Thione is ~5-6 kcal/mol more stable.
Aldehyde Role Intramolecular H-bond is strongest here (no solvent competition).Intramolecular H-bond persists.Intermolecular H-bonds with water may compete, but "closed" form remains significant.

Key Insight for Drug Design: When docking this molecule into a protein pocket, do not assume the water-solvated structure (Thione) is the active one. If the binding pocket is hydrophobic, the Thiol tautomer may be the relevant pharmacophore.

Analytical Characterization Protocols

To empirically determine the tautomeric state in your specific formulation, use the following self-validating protocols.

3.1 UV-Vis Spectroscopy (Solvent Scan)
  • Principle: Thiones and thiols have distinct electronic transitions. Thiones typically show a bathochromic shift (red shift) compared to thiols due to

    
     transitions of the C=S bond.
    
  • Expected Data:

    • Thiol (Hexane/Dioxane):

      
      .
      
    • Thione (Ethanol/Water):

      
       and 
      
      
      
      .
3.2 NMR Spectroscopy (

H and

C)
  • Protocol: Dissolve 5 mg of compound in DMSO-

    
     (favors thione) and CDCl
    
    
    
    (favors thiol, if soluble).
  • Diagnostic Signals:

    • Thione (

      
      H):  Look for a broad singlet downfield (
      
      
      
      ) corresponding to the N-H proton.
    • Thione (

      
      C):  The C2 carbon (C=S) will appear significantly downfield (
      
      
      
      ).
    • Thiol (

      
      C):  The C2 carbon (C-S) shifts upfield (
      
      
      
      ).
    • Aldehyde Interaction: Check the Amino

      
       protons. If H-bonded to the aldehyde, they will appear as two distinct non-equivalent protons (due to restricted rotation) rather than a single broad peak.
      
3.3 Experimental Workflow Diagram

Workflow cluster_Solubility Solvent Selection Sample Solid Sample (4-amino-2-sulfanyl...) NonPolar Dissolve in CDCl3 (Low Dielectric) Sample->NonPolar Polar Dissolve in DMSO-d6 (High Dielectric) Sample->Polar NMR 1H & 13C NMR Acquisition NonPolar->NMR Polar->NMR Analysis Signal Analysis NMR->Analysis Result1 C2 @ ~165 ppm (Thiol Dominant) Analysis->Result1 Non-Polar Result2 C2 @ ~180 ppm NH @ 13 ppm (Thione Dominant) Analysis->Result2 Polar

Figure 2: Decision tree for NMR-based tautomer determination.

Computational Validation (DFT)

For precise energy values involving derivatives of this scaffold, Density Functional Theory (DFT) is the gold standard.

  • Recommended Level of Theory: B3LYP/6-311++G(d,p).[2][3][4]

  • Solvation Model: PCM (Polarizable Continuum Model) or SMD.

  • Protocol:

    • Construct all four isomers: Thione-Amino, Thiol-Amino, Thione-Imino, Thiol-Imino.

    • Perform geometry optimization in Gas Phase.[5]

    • Perform geometry optimization in Water (PCM).

    • Calculate

      
       relative to the most stable form.
      
    • Critical Step: Scan the dihedral angle between the C5-aldehyde and the C4-amino group to confirm the rotational barrier imposed by the intramolecular H-bond.

References
  • Solvent Effects on Tautomerism: Antonov, L., et al. "Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines."[1] Canadian Journal of Chemistry, 2015.

  • Analogous Mechanisms (2-Thiouracil): Yekeler, H. "Ab initio study on tautomerism of 2-thiouracil in the gas phase and in solution."[5] Journal of Computer-Aided Molecular Design, 2000.[5]

  • Intramolecular H-Bonding in Pyrimidines: Alex, A., et al. "Intramolecular Hydrogen Bonding to Improve Membrane Permeability."[6] MedChemComm, 2011.[6]

  • Reaction Mechanisms & Water Assistance: Silva, C.O., et al. "Reaction mechanism and tautomeric equilibrium of 2-mercaptopyrimidine... a combined Monte Carlo and quantum mechanics study." Journal of Physical Chemistry B, 2006.

  • Thione-Thiol UV-Vis Characterization: Hilaris Publisher. "pH-Dependent Ion Binding Studies on 2-Mercaptopyrimidine." Journal of Chemical Sciences, 2018.

Sources

Foundational

literature review of 4-amino-2-mercaptopyrimidine-5-carbaldehyde in oncology research

Topic: Literature Review of 4-Amino-2-Mercaptopyrimidine-5-Carbaldehyde in Oncology Research Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review of 4-Amino-2-Mercaptopyrimidine-5-Carbaldehyde in Oncology Research Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the high-stakes arena of oncology drug discovery, 4-amino-2-mercaptopyrimidine-5-carbaldehyde (and its S-alkylated congeners) has emerged not merely as a chemical intermediate, but as a privileged scaffold. This guide synthesizes the current literature to demonstrate how this specific aldehyde serves as a "linchpin precursor" for two major classes of anticancer agents: fused heterocyclic kinase inhibitors (e.g., pyrido[2,3-d]pyrimidines) and bioactive Schiff bases .

Its structural duality—possessing both a nucleophilic amino/mercapto core and an electrophilic formyl handle—allows for rapid diversification into libraries targeting EGFR , VEGFR-2 , and the NHEJ DNA repair pathway . This whitepaper provides a technical roadmap of its synthesis, oncological applications, and validated experimental protocols.

Chemical Scaffold & Synthetic Utility

The "Push-Pull" Pharmacophore

The molecule's value lies in its electronic environment. The pyrimidine ring is electron-deficient, yet the C2-mercapto and C4-amino groups act as electron donors ("push"), while the C5-formyl group acts as an electron acceptor ("pull"). This push-pull system facilitates:

  • Knoevenagel Condensations: Rapid formation of acrylonitrile derivatives.

  • Schiff Base Formation: Condensation with aromatic amines to create DNA intercalators.

  • Heterocyclization: Friedländer-type reactions to form fused systems like pyrido[2,3-d]pyrimidines.

Synthesis of the Core Aldehyde

Literature cites two primary routes for accessing this scaffold. The Vilsmeier-Haack formylation is the industry standard for introducing the C5-aldehyde.

Protocol: Vilsmeier-Haack Formylation [1][2]
  • Precursor: 4-amino-2-mercaptopyrimidine (or 4-amino-2-methylthiopyrimidine).

  • Reagents: Phosphorus oxychloride (

    
    ), Dimethylformamide (DMF).[3][4]
    
  • Mechanism: Electrophilic aromatic substitution at the electron-rich C5 position.

Critical Note: The C2-mercapto group is often S-methylated (using methyl iodide) prior to formylation to prevent side reactions with


. The S-methyl group can be later hydrolyzed back to the thiol or displaced by nucleophiles.

Synthesispathway Start Thiourea + Malononitrile Inter 4-Amino-2-mercaptopyrimidine Start->Inter Cyclocondensation Aldehyde 4-Amino-2-mercapto- pyrimidine-5-carbaldehyde (The Core) Inter->Aldehyde Vilsmeier-Haack (POCl3/DMF) Schiff Schiff Bases (DNA Intercalators) Aldehyde->Schiff + Ar-NH2 (Condensation) Fused Pyrido[2,3-d]pyrimidines (Kinase Inhibitors) Aldehyde->Fused + Active Methylene (Cyclization)

Figure 1: Synthetic divergence from the core aldehyde scaffold.

Oncological Targets & Mechanisms[5]

Pathway A: Dual Kinase Inhibition (EGFR & VEGFR-2)

Derivatives fused at the C5-C6 bond, specifically pyrido[2,3-d]pyrimidines , are bioisosteres of quinazolines (like Gefitinib).

  • Mechanism: These compounds bind to the ATP-binding pocket of receptor tyrosine kinases. The pyrimidine moiety mimics the adenine ring of ATP.

  • Key Finding: 4-aminopyrimidine-5-carbaldehyde oxime derivatives have shown dual inhibition of c-Met and VEGFR-2 with IC50 values in the nanomolar range (e.g., 210 nM for c-Met).

  • Causality: Inhibition of VEGFR-2 blocks angiogenesis, while EGFR inhibition arrests cell proliferation, providing a synergistic antitumor effect.

Pathway B: DNA Repair Inhibition (NHEJ)

Schiff base derivatives of mercaptopyrimidines (structurally related to the inhibitor SCR7 ) target DNA Ligase IV .

  • Target: Non-Homologous End Joining (NHEJ) pathway.

  • Therapeutic Context: Cancer cells rely on NHEJ to repair double-strand breaks caused by radiation or chemotherapy. Inhibiting Ligase IV leads to accumulation of DNA damage and apoptosis.

  • Efficacy: Derivatives synthesized from the aldehyde precursor have demonstrated up to 27-fold lower IC50 values than parent compounds in enhancing radiotoxicity.

Pathway C: Apoptosis Induction

Schiff bases derived from 4-amino-2-mercaptopyrimidine-5-carbaldehyde induce cell cycle arrest at the G2/M phase .

  • Markers: Upregulation of Bax (pro-apoptotic), downregulation of Bcl-2 (anti-apoptotic), and activation of Caspase-3.

Quantitative Data Summary

Derivative ClassPrimary TargetCell LineIC50 / PotencyReference
Oxime Derivative c-Met / VEGFR-2HUVEC / A549210 nM (c-Met)[1]
Pyrido[2,3-d]pyrimidine PIM-1 KinaseMCF-7 (Breast)11.4 nM[2]
Schiff Base (SCR Analog) DNA Ligase IVHeLa< 10 µM[3]
Thienopyrimidine EGFR (WT)A549 (Lung)0.09 µM[4]

Detailed Experimental Protocols

Protocol: Synthesis of a Schiff Base Derivative

A self-validating protocol for condensing the aldehyde with an aromatic amine.

Reagents:

  • 4-Amino-2-mercaptopyrimidine-5-carbaldehyde (1.0 eq)

  • Substituted Aniline (e.g., 4-fluoroaniline) (1.0 eq)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic)

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of the aldehyde in 10 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 1.0 mmol of the substituted aniline.

  • Catalysis: Add 2-3 drops of glacial acetic acid to protonate the carbonyl oxygen, enhancing electrophilicity.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Validation: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot.

  • Isolation: Cool the mixture to room temperature. The Schiff base typically precipitates as a colored solid.

  • Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from ethanol/DMF if necessary.

  • Characterization: Confirm imine bond formation via IR (peak at ~1600–1620 cm⁻¹ for C=N) and ¹H-NMR (singlet at ~8.5–9.0 ppm for -CH=N-).

Protocol: In Vitro Cytotoxicity (MTT Assay)

Standardized workflow for evaluating anticancer potency.

  • Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of

    
     cells/well. Incubate for 24h at 37°C / 5% CO₂.
    
  • Treatment: Treat cells with the synthesized derivative at distinct concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include DMSO control (<0.1%).

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Mechanism:[2][5][6][7][8][9] Viable mitochondria reduce yellow MTT to purple formazan.

  • Solubilization: Remove media and add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate IC50 using non-linear regression analysis (GraphPad Prism or similar).

Mechanism of Action Visualization

The following diagram illustrates the dual pathway inhibition (Kinase + DNA Repair) often targeted by derivatives of this scaffold.

MOA EGFR EGFR / VEGFR-2 (Tyrosine Kinase) Signaling PI3K / Akt / MAPK Signaling Cascade EGFR->Signaling DNA_Damage DNA Double-Strand Breaks (DSB) NHEJ NHEJ Pathway (Ligase IV) DNA_Damage->NHEJ Inhibitor_A Pyrido-pyrimidine Derivatives Inhibitor_A->EGFR Blocks ATP Binding Inhibitor_B Schiff Base Derivatives Inhibitor_B->NHEJ Inhibits Ligase IV Proliferation Cell Proliferation Signaling->Proliferation Repair DNA Repair NHEJ->Repair Apoptosis Apoptosis / Cell Death Proliferation->Apoptosis Pathway Blocked Repair->Apoptosis Repair Failed

Figure 2: Dual mechanism of action. Derivatives can block proliferation signals (Left) or inhibit DNA repair mechanisms (Right), forcing cancer cells into apoptosis.

References

  • Design, Synthesis and Biological Evaluation of 4-aminopyrimidine-5-cabaldehyde Oximes as Dual Inhibitors of c-Met and VEGFR-2. Bioorganic & Medicinal Chemistry, 2016.

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 2024.

  • Identification and characterization of mercaptopyrimidine-based small molecules as inhibitors of nonhomologous DNA end joining. FEBS Journal, 2023.[10]

  • Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives. Scientific Reports, 2024.

  • Synthesis and biological study of 4-aminopyrimidine-5-carboxaldehyde oximes as antiproliferative VEGFR-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2006.

Sources

Protocols & Analytical Methods

Method

protocol for Schiff base formation using 4-amino-2-mercaptopyrimidine-5-carbaldehyde

Application Note: High-Efficiency Schiff Base Formation Targeting 4-Amino-2-Mercaptopyrimidine-5-Carbaldehyde Part 1: Abstract & Strategic Overview The pyrimidine scaffold is a cornerstone of medicinal chemistry, serving...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Schiff Base Formation Targeting 4-Amino-2-Mercaptopyrimidine-5-Carbaldehyde

Part 1: Abstract & Strategic Overview

The pyrimidine scaffold is a cornerstone of medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors, antivirals, and antibiotics. 4-amino-2-mercaptopyrimidine-5-carbaldehyde (AMPC) presents a unique synthetic challenge and opportunity. It possesses three distinct reactive centers: the electrophilic formyl group at C5, the nucleophilic amino group at C4, and the thione/thiol functionality at C2.

This protocol focuses on the chemoselective formation of Schiff bases (imines) at the C5-formyl position using primary amines. This reaction is thermodynamically driven but kinetically sensitive to the electronic deactivation of the pyrimidine ring. The following guide outlines a robust, acid-catalyzed condensation protocol designed to maximize yield while suppressing self-condensation and oxidative side reactions of the mercapto group.

Part 2: Chemical Context & Mechanism[1][2][3][4][5]

Structural Considerations
  • Electrophilicity: The C5-aldehyde is electronically coupled to the electron-deficient pyrimidine ring. However, the electron-donating amino (C4) and mercapto (C2) groups exert a mesomeric effect (+M) that stabilizes the carbonyl carbon, potentially reducing its reactivity toward weak nucleophiles.

  • Tautomerism: In solution, the C2-mercapto group exists in equilibrium with its thione tautomer (NH-C=S). This thione form predominates in polar solvents, influencing solubility and hydrogen bonding.

  • Competitor: The C4-amino group is relatively non-nucleophilic due to resonance delocalization into the ring, minimizing the risk of self-polymerization under standard conditions.

Reaction Mechanism

The reaction proceeds via a classic addition-elimination pathway. Acid catalysis is critical to protonate the carbonyl oxygen, enhancing its electrophilicity for the nucleophilic attack by the amine.

ReactionMechanism Aldehyde AMPC (Aldehyde) Electrophile Activated Activated Carbonyl Aldehyde->Activated Protonation Acid Acid Catalyst (AcOH/H+) Acid->Activated Carbinolamine Carbinolamine Intermediate Activated->Carbinolamine + Amine Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Carbinolamine Imine Schiff Base (Product) Carbinolamine->Imine Dehydration (-H2O) Water H2O (Byproduct) Carbinolamine->Water

Figure 1: Acid-catalyzed mechanism for Schiff base formation at the C5 position.

Part 3: Experimental Protocol

Materials & Equipment
  • Substrate: 4-amino-2-mercaptopyrimidine-5-carbaldehyde (AMPC).

  • Reagent: Primary Amine (1.0 – 1.2 equivalents).

  • Solvent System: Absolute Ethanol (EtOH) or Methanol (MeOH).

    • Note: For highly insoluble amines, use a 9:1 EtOH:DMF mixture.

  • Catalyst: Glacial Acetic Acid (AcOH).[1]

  • Apparatus: Round-bottom flask (RBF), reflux condenser, magnetic stirrer, oil bath/heating mantle.

Protocol A: Standard Reflux Method (High Purity)

This method is the gold standard for generating crystalline Schiff bases with >85% purity.

Step-by-Step Workflow:

  • Preparation: In a 100 mL RBF, dissolve 1.0 mmol of AMPC in 20 mL of Absolute Ethanol .

    • Critical: If the solution is turbid, heat gently to 50°C. If turbidity persists (common with thione tautomers), add DMF dropwise until clear.

  • Activation: Add 2-3 drops of Glacial Acetic Acid . Stir for 5 minutes at room temperature to activate the carbonyl.

  • Addition: Add 1.0 mmol of the Primary Amine (equimolar) slowly to the stirring solution.

    • Optimization: For less reactive aromatic amines (e.g., nitro-anilines), increase amine to 1.2 equivalents.

  • Reaction: Attach the reflux condenser and heat the mixture to reflux (approx. 78-80°C) for 3–6 hours .

    • Monitoring: Monitor reaction progress via TLC (Mobile Phase: CHCl3:MeOH 9:1). Look for the disappearance of the aldehyde spot (Rf ~0.4-0.6) and the appearance of a new, often colored (yellow/orange) spot.

  • Isolation:

    • Allow the reaction mixture to cool slowly to room temperature.

    • Cool further in an ice bath (0-4°C) for 30 minutes to maximize precipitation.

    • Filter the solid precipitate using vacuum filtration.[2][3]

  • Purification: Wash the filter cake with cold ethanol (2 x 5 mL) followed by diethyl ether (2 x 5 mL) to remove unreacted amine and acetic acid.

    • Recrystallization:[4] If necessary, recrystallize from hot ethanol or an EtOH/DMF mixture.

Protocol B: Microwave-Assisted Synthesis (Green/High Throughput)

Ideal for library generation or kinetic studies.

  • Mix: In a microwave-safe vial, combine 1.0 mmol AMPC , 1.0 mmol Amine , and 2 mL Ethanol .

  • Catalyze: Add 1 drop of Glacial Acetic Acid .

  • Irradiate: Heat at 80°C (Power: 150W) for 10–20 minutes .

  • Workup: Pour the reaction mixture into crushed ice. Filter the resulting solid.[2][3][4][5][6]

Part 4: Data Analysis & Troubleshooting

Expected Results & Characterization
ParameterMethodExpected Signal/Observation
Appearance VisualYellow to Orange crystalline solid.
Yield Gravimetric75% – 92% (depending on amine sterics).
IR Spectroscopy FTIR (KBr)New Band: 1610–1630 cm⁻¹ (C=N Azomethine stretch).Loss of Band: ~1690 cm⁻¹ (C=O Aldehyde).
Proton NMR ¹H-NMR (DMSO-d6)Singlet: δ 8.3 – 8.9 ppm (Azomethine -CH=N-).Loss of Singlet: δ ~9.8 ppm (Aldehyde -CHO).
Mass Spec ESI-MS[M+H]⁺ peak corresponding to the calculated mass.
Optimization Logic
IssueRoot CauseCorrective Action
No Precipitate Product is too soluble.Evaporate solvent to 50% volume; add cold water dropwise to induce crashing out.
Low Yield Equilibrium limitation.Add molecular sieves (3Å) to the reaction flask to scavenge water and drive equilibrium forward.
Impurity (SM) Incomplete reaction.Increase reflux time to 12h or switch to higher boiling solvent (n-Propanol).
Darkening/Tar Oxidation of Mercapto group.Perform reaction under Nitrogen (

) atmosphere; add antioxidant (e.g., Sodium Ascorbate traces).

Part 5: Workflow Visualization

Workflow Start Start: AMPC + Amine Solubilization Dissolve in EtOH (Add DMF if turbid) Start->Solubilization Catalysis Add Glacial AcOH (Activation) Solubilization->Catalysis Reflux Reflux 3-6 Hours (Monitor TLC) Catalysis->Reflux Cooling Cool to 4°C (Precipitation) Reflux->Cooling Filtration Vacuum Filtration Cooling->Filtration Wash Wash: Cold EtOH -> Ether Filtration->Wash Analysis Characterization (IR, NMR, MP) Wash->Analysis

Figure 2: Operational workflow for the synthesis and isolation of AMPC-derived Schiff bases.

Part 6: References

  • Schiff Bases from 4-Aminoantipyrine. (2022).[7][8] Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. MDPI. Link

  • Green Synthesis Protocol. (2014). A green synthetic approach to the synthesis of Schiff bases from 4-amino-2-thioxo-1,3-diazaspiro[5.5]undec-4-ene-5-carbonitrile. PubMed. Link

  • Pyrimidine Aldehyde Analogs. (2024).[9] Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. MDPI. Link

  • Chemical Properties of Analog. (2025). 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde Properties and Synthesis. ChemicalBook. Link

  • General Schiff Base Mechanism. (2024). Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Medires Publishing. Link

Sources

Application

Application Note: 4-Amino-2-sulfanylpyrimidine-5-carbaldehyde in Antifolate Synthesis

Topic: Strategic Utilization of 4-Amino-2-sulfanylpyrimidine-5-carbaldehyde as a Precursor for Antifolates Content Type: Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of 4-Amino-2-sulfanylpyrimidine-5-carbaldehyde as a Precursor for Antifolates Content Type: Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Amino-2-sulfanylpyrimidine-5-carbaldehyde (CAS 770-31-0 for the S-methyl analog; free thiol variant is often generated in situ) acts as a "lynchpin" intermediate in the convergent synthesis of bicyclic antifolates. Its structural duality—possessing both a nucleophilic amino group and an electrophilic formyl group at the ortho position—makes it an ideal substrate for [4+2] cycloadditions to form pteridines (e.g., Methotrexate analogs) and 5-deazapteridines (e.g., Pemetrexed analogs).

This guide details the synthetic utility of this precursor, focusing on ring-closure methodologies, side-chain attachment, and critical handling protocols to prevent oxidative degradation of the thiol moiety.

Chemical Basis & Reactivity Profile

The utility of this precursor stems from its high density of functional groups, allowing for versatile ring-closing reactions.

Functional GroupReactivity ModeSynthetic Application
5-Carbaldehyde (-CHO) ElectrophileKnoevenagel Condensation: Reacts with active methylenes (e.g., malononitrile) to form 5-deazapteridines.Wittig Reaction: Extends carbon chain for pyrrolo-fusions.Imine Formation: Condenses with amines for pteridine ring closure.
4-Amino (-NH₂) NucleophileCyclization: Attacks electrophilic centers (e.g., ketones, esters) generated at the 5-position to close the pyrazine/pyridine ring.
2-Sulfanyl (-SH) Nucleophile / Leaving GroupFunctionalization: S-alkylation (e.g., with MeI) creates a good leaving group (-SMe), allowing later substitution with amines (e.g., to install the 2-NH₂ group typical of antifolates).
Pathway Visualization: Divergent Synthesis

AntifolatePathways Precursor 4-Amino-2-sulfanyl pyrimidine-5-carbaldehyde Pteridine Pteridine Core (Folate/MTX Analogs) Precursor->Pteridine Condensation (-2 H₂O) Deaza 5-Deazapteridine (Pyridopyrimidine) Precursor->Deaza Knoevenagel + Cyclization Pyrrolo Pyrrolo[2,3-d]pyrimidine (Pemetrexed Core) Precursor->Pyrrolo Chain Extension + Cyclization Reagent1 + α-Amino Ketones Reagent2 + Active Methylenes (e.g., Ethyl Cyanoacetate) Reagent3 + Wittig Reagents

Caption: Divergent synthetic pathways from the pyrimidine aldehyde precursor to major antifolate scaffolds.[1]

Protocol 1: Synthesis of the Pteridine Core

Objective: To synthesize a 6,7-disubstituted pteridine core via condensation with an


-amino ketone. This mimics the core structure of folic acid and Methotrexate.
Mechanism

The reaction proceeds via a double condensation:

  • Formation of a Schiff base between the 5-CHO and the amine of the ketone.

  • Intramolecular attack of the 4-NH₂ on the ketone carbonyl, followed by dehydration to aromatize the pyrazine ring.

Materials
  • Precursor: 4-Amino-2-mercaptopyrimidine-5-carbaldehyde (1.0 eq)

  • Reagent:

    
    -Aminoacetophenone hydrochloride (1.1 eq) (or substituted analog for specific drug targets)
    
  • Solvent: Ethanol (absolute) or DMF

  • Base: Sodium Acetate (NaOAc) or Triethylamine (Et₃N)

  • Catalyst: Piperidine (drops, optional)

Step-by-Step Methodology
  • Preparation of Free Base (In Situ):

    • Dissolve

      
      -aminoacetophenone HCl (10 mmol) in Ethanol (20 mL).
      
    • Add NaOAc (12 mmol) dissolved in minimal water. Stir for 10 min to liberate the free amine.

  • Condensation:

    • Add 4-Amino-2-mercaptopyrimidine-5-carbaldehyde (10 mmol) to the reaction mixture.

    • Expert Insight: If solubility is poor, switch solvent to DMF or add 10% DMSO. The aldehyde is prone to oxidation; ensure an inert atmosphere (N₂ or Ar).

  • Reflux:

    • Heat the mixture to reflux (80°C for EtOH, 100°C for DMF) for 4–6 hours.

    • Monitor reaction progress via TLC (Mobile phase: DCM:MeOH 9:1). Look for the disappearance of the aldehyde spot.

  • Work-up:

    • Cool the reaction mixture to room temperature. The pteridine product often precipitates due to aromatic stacking.

    • Filter the precipitate.

    • If no precipitate forms, concentrate the solvent to 20% volume and dilute with ice-cold water.

  • Purification:

    • Recrystallize from DMF/Water or Ethanol.

    • Yield Expectation: 60–75%.

Protocol 2: Synthesis of 5-Deazapteridines (Pyridopyrimidines)

Objective: To synthesize a 5-deaza analog (pyridopyrimidine), a scaffold found in newer antifolates like Pralatrexate, which often show improved transport properties.

Mechanism

This route utilizes a Knoevenagel condensation followed by a thermal cyclization.

  • Aldehyde condenses with an active methylene (e.g., ethyl cyanoacetate).

  • The resulting intermediate undergoes intramolecular nucleophilic attack by the pyrimidine nitrogen (or 4-NH₂ depending on specific isomer desired) to close the pyridine ring.

Materials
  • Precursor: 4-Amino-2-mercaptopyrimidine-5-carbaldehyde (1.0 eq)

  • Reagent: Ethyl Cyanoacetate (1.2 eq)

  • Base: Piperidine (catalytic amount) or Potassium Carbonate (K₂CO₃)

  • Solvent: Ethanol[2]

Step-by-Step Methodology
  • Condensation:

    • In a round-bottom flask, dissolve the aldehyde (10 mmol) and ethyl cyanoacetate (12 mmol) in Ethanol (30 mL).

    • Add 5 drops of piperidine.

  • Reaction:

    • Reflux for 3 hours. A solid intermediate (the aryl-methylene cyanoacetate) may form.

  • Cyclization:

    • To the hot solution, add anhydrous K₂CO₃ (15 mmol).

    • Continue refluxing for an additional 6–12 hours. This basic condition promotes the attack of the 4-amino group onto the ester/nitrile carbon to close the ring.

  • Isolation:

    • Cool to 0°C. Acidify carefully with 1N HCl to pH 5–6 to protonate the product (often an enol/lactam form).

    • Filter the solid 4-amino-5-deazapteridine derivative.

Critical Application Note: Handling the 2-Sulfanyl Group

The 2-mercapto (-SH) group is versatile but problematic if not managed. In many antifolates (like Methotrexate), the 2-position holds an amino group, not a thiol.

Strategy: S-Alkylation as an Activation Step

Direct displacement of the -SH group by ammonia is difficult. The standard industry protocol involves S-methylation to create a better leaving group (-SMe), followed by nucleophilic aromatic substitution (S_NAr).

Protocol for S-Methylation:

  • Dissolution: Suspend the 2-mercapto precursor in 1N NaOH (1.1 eq).

  • Alkylation: Add Methyl Iodide (MeI) (1.1 eq) dropwise at 0°C.

  • Precipitation: Stir at RT for 1 hour. The S-methyl derivative usually precipitates out as the zwitterionic character is lost.

  • Displacement (Later Stage):

    • After the bicyclic core is formed (via Protocol 1 or 2), treat the S-methyl pteridine with ammonium hydroxide or benzylamine in a sealed tube at 120°C to install the required amino group.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Ring Closure Oxidation of aldehyde to carboxylic acid.Use freshly recrystallized precursor. Run reaction under Nitrogen atmosphere.[3]
Incomplete Cyclization Steric hindrance or insufficient temperature.Switch solvent to 2-Methoxyethanol (bp 124°C) or DMF to increase reaction temperature.
Product Solubility Issues Strong aromatic stacking (pi-pi interactions).Use TFA/DCM mixtures for TLC spotting. Purify via precipitation rather than column chromatography.
Thiol Oxidation (Disulfide formation) Air exposure of the 2-mercapto group.Add DTT (Dithiothreitol) or perform S-methylation before ring closure steps.

References

  • Synthesis of Pteridines from Pyrimidines

    • Title: Synthesis of pteridines derivatives
    • Source: Der Pharma Chemica, 2014.
    • URL:[Link]

  • Antifolate Drug Design & Synthesis

    • Title: Folic Acid Antimetabolites (Antifolates)
    • Source: Molecules (MDPI), 2022.
    • URL:[Link]

  • Pemetrexed Precursor Chemistry

    • Title: The Discovery of Alimta (Pemetrexed).[4]

    • Source: ResearchG
    • URL:[Link]

  • 5-Deaza Analog Synthesis

    • Title: Synthesis and biological properties of 5,10-dideaza-5,6,7,8-tetrahydrofolic acid.[1][5][6][7]

    • Source: Journal of Medicinal Chemistry, 1989.[5]

    • URL:[Link]

  • Handling of Pyrimidine Aldehydes

    • Title: SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.[8]

    • Source: Molbank (MDPI), 2022.
    • URL:[Link][1][7][8][9][10][11]

Sources

Method

Friedländer condensation reaction with 4-amino-2-mercaptopyrimidine-5-carbaldehyde

An In-Depth Guide to the Friedländer Condensation: Synthesis of Thieno[2,3-d]pyrimidines from 4-amino-2-mercaptopyrimidine-5-carbaldehyde Foreword: The Thieno[2,3-d]pyrimidine Scaffold in Modern Drug Discovery The thieno...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Friedländer Condensation: Synthesis of Thieno[2,3-d]pyrimidines from 4-amino-2-mercaptopyrimidine-5-carbaldehyde

Foreword: The Thieno[2,3-d]pyrimidine Scaffold in Modern Drug Discovery

The thieno[2,3-d]pyrimidine core is a bioisostere of purine, a fundamental component of DNA and RNA, making it a "privileged scaffold" in medicinal chemistry.[1] This structural analogy allows it to interact with a wide array of biological targets. Consequently, derivatives of this heterocyclic system have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and CNS protective properties.[1][2] Their proven value in developing targeted therapies, such as tyrosine kinase inhibitors (TKIs) for various cancers, continues to drive research into efficient and versatile synthetic methodologies.[3]

This application note provides a comprehensive technical guide for the synthesis of thieno[2,3-d]pyrimidines via the Friedländer condensation, utilizing 4-amino-2-mercaptopyrimidine-5-carbaldehyde as the key starting material. We will delve into the mechanistic underpinnings, provide detailed and validated experimental protocols, and discuss the strategic considerations essential for researchers in synthetic chemistry and drug development.

The Friedländer Annulation: A Classic Strategy for Heterocyclic Synthesis

First reported by Paul Friedländer in 1882, the Friedländer synthesis is a powerful condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound possessing an activated α-methylene group (e.g., a ketone or ester).[4][5] The reaction, which can be catalyzed by either acids or bases, proceeds via an initial aldol or Knoevenagel condensation followed by a cyclizing dehydration to form a quinoline or, as in this case, a fused heteroaromatic ring system.[6][7] Its operational simplicity and the ready availability of diverse starting materials make it an indispensable tool in heterocyclic chemistry.[6]

The use of 4-amino-2-mercaptopyrimidine-5-carbaldehyde is particularly strategic. The vicinal amino and carbaldehyde groups are perfectly positioned for the intramolecular cyclization inherent to the Friedländer reaction. Furthermore, the mercapto (-SH) group at the C2 position provides a valuable handle for post-condensation modifications, enabling the creation of diverse compound libraries for structure-activity relationship (SAR) studies.[8]

Mechanistic Pathways

Two primary mechanisms are generally accepted for the Friedländer condensation. The prevailing pathway is often dictated by the specific reactants and reaction conditions (acidic vs. basic catalysis).

  • The Aldol-First Pathway (Base-Catalyzed):

    • A base (e.g., piperidine, K₂CO₃) abstracts an acidic α-proton from the active methylene compound ( 2 ) to form an enolate.

    • The enolate attacks the electrophilic aldehyde carbon of the pyrimidine ( 1 ) in an aldol addition, forming intermediate 3 .

    • Intermediate 3 undergoes dehydration to yield the α,β-unsaturated carbonyl compound 4 .

    • An intramolecular conjugate addition (aza-Michael) occurs as the amino group attacks the β-carbon of the double bond, followed by tautomerization and a final dehydration step to yield the aromatic thieno[2,3-d]pyrimidine 7 .

  • The Schiff Base-First Pathway (Acid- or Base-Catalyzed):

    • The amino group of the pyrimidine ( 1 ) condenses with the carbonyl of the active methylene compound ( 2 ) to form a Schiff base (imine) or, more likely, an enamine intermediate ( 5 ).

    • A subsequent intramolecular aldol-type cyclization occurs, where the enamine attacks the aldehyde carbonyl, forming the cyclized intermediate 6 .

    • A final dehydration step eliminates water to furnish the aromatic product 7 .

Friedlander_Mechanism cluster_aldol Aldol-First Pathway (Base-Catalyzed) cluster_schiff Schiff Base-First Pathway Start1 4-amino-2-mercapto- pyrimidine-5-carbaldehyde (1) Aldol_Adduct Aldol Adduct (3) Start1->Aldol_Adduct Aldol Addition Schiff_Base Enamine/Schiff Base (5) Start1->Schiff_Base Condensation Start2 Active Methylene Compound (2) Start2->Aldol_Adduct Aldol Addition Start2->Schiff_Base Condensation Unsaturated_Keto α,β-Unsaturated Intermediate (4) Aldol_Adduct->Unsaturated_Keto - H₂O Product Thieno[2,3-d]pyrimidine (7) Unsaturated_Keto->Product Intramolecular Cyclization - H₂O Cyclized_Intermediate Cyclized Adduct (6) Schiff_Base->Cyclized_Intermediate Intramolecular Cyclization Cyclized_Intermediate->Product - H₂O

Caption: Plausible mechanistic pathways for the Friedländer condensation.

Experimental Protocols: A Practical Guide

The choice of catalyst and solvent is critical and depends on the reactivity of the active methylene partner. For highly reactive methylene compounds, milder conditions are sufficient. For less reactive partners, a stronger base and a higher boiling point solvent are often required.

Protocol 1: Piperidine-Catalyzed Condensation in Ethanol (General Purpose)

This method is effective for many standard ketones (e.g., cyclohexanone, acetophenone) and is experimentally straightforward.

Core Principle: Piperidine acts as a mild base to catalyze the reaction in a refluxing alcohol solvent, which is easy to handle and remove.

  • Materials:

    • 4-amino-2-mercaptopyrimidine-5-carbaldehyde (1.0 eq)

    • Active methylene ketone (e.g., cyclohexanone) (1.1 - 1.2 eq)

    • Piperidine (0.1 - 0.2 eq)

    • Absolute Ethanol

    • Standard reflux apparatus (round-bottom flask, condenser)

    • Magnetic stirrer with heating

  • Step-by-Step Procedure:

    • Charge a round-bottom flask with 4-amino-2-mercaptopyrimidine-5-carbaldehyde (1.0 mmol, 171.2 mg).

    • Add absolute ethanol (10-15 mL) and the active methylene ketone (1.1 mmol).

    • Add piperidine (0.1 mmol, ~10 µL) to the suspension with stirring.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C).

    • Trustworthiness Check: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the starting aldehyde spot indicates reaction completion. This typically takes 4-8 hours.

    • Once complete, remove the heat source and allow the mixture to cool to room temperature. A precipitate of the product often forms.

    • Cool the flask in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove residual solvent and impurities.

    • Dry the product under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or DMF/water).

    • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: Potassium Carbonate-Mediated Synthesis in DMF (for Less Reactive Substrates)

This protocol is advantageous for less acidic methylene compounds (e.g., some esters or hindered ketones) that require more forcing conditions.

Core Principle: An inorganic base (K₂CO₃) and a high-boiling polar aprotic solvent (DMF) allow for higher reaction temperatures, driving the condensation to completion.[9]

  • Materials:

    • 4-amino-2-mercaptopyrimidine-5-carbaldehyde (1.0 eq)

    • Active methylene compound (e.g., ethyl acetoacetate) (1.2 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Dimethylformamide (DMF)

    • Reaction flask with condenser and inert gas inlet (optional)

    • Magnetic stirrer with heating oil bath

  • Step-by-Step Procedure:

    • To a dry flask, add 4-amino-2-mercaptopyrimidine-5-carbaldehyde (1.0 mmol, 171.2 mg) and anhydrous potassium carbonate (2.0 mmol, 276.4 mg).

    • Add DMF (10 mL) followed by the active methylene compound (1.2 mmol).

    • Expertise Insight: While not always essential, flushing the apparatus with an inert gas like nitrogen or argon can prevent potential oxidation of the mercapto group at elevated temperatures.

    • Heat the reaction mixture to 90-110 °C using an oil bath.

    • Monitor the reaction by TLC until the starting material is consumed (typically 6-12 hours).

    • After cooling to room temperature, pour the reaction mixture into a beaker containing ice-cold water (50-100 mL) with stirring. This will precipitate the crude product.

    • Stir for 30 minutes, then collect the precipitate by vacuum filtration.

    • Wash the solid thoroughly with water to remove DMF and inorganic salts, followed by a wash with a small amount of cold ethanol.

    • Dry the crude product. Purification is typically achieved by column chromatography on silica gel or by recrystallization.

    • Confirm the structure and purity of the final compound using appropriate analytical techniques.

Data & Reaction Parameters

The following table summarizes typical conditions and expected outcomes for the Friedländer condensation with various active methylene compounds. Yields are representative and will vary with substrate and optimization.

Active Methylene CompoundCatalyst / BaseSolventTemp (°C)Approx. Time (h)Typical Yield
CyclohexanonePiperidineEthanol78 (Reflux)4-8Good to Excellent
AcetophenonePiperidineEthanol78 (Reflux)6-10Good
MalononitrileK₂CO₃DMF1003-6Excellent
Ethyl AcetoacetateK₂CO₃DMF1008-12Moderate to Good
Ethyl CyanoacetatePiperidineEthanol78 (Reflux)5-8Excellent

General Experimental Workflow

Sources

Application

Application Notes &amp; Protocols: Strategic Synthesis of Fused Heterocyclic Systems from Pyrimidine-5-carbaldehydes

Introduction: The Strategic Importance of Fused Pyrimidines Fused pyrimidine scaffolds are cornerstones in medicinal chemistry and materials science, representing a privileged class of heterocycles.[1][2] Their rigid, pl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fused Pyrimidines

Fused pyrimidine scaffolds are cornerstones in medicinal chemistry and materials science, representing a privileged class of heterocycles.[1][2] Their rigid, planar structures are integral to a vast array of pharmacologically active agents, demonstrating activities that span anticancer, antimicrobial, anti-inflammatory, and antiviral domains.[2][3][4] The fusion of a pyrimidine ring with other heterocyclic systems, such as pyridine, thiophene, or pyrazole, often enhances biological efficacy and modulates physicochemical properties, making these compounds highly sought after in drug discovery programs.[1][5]

At the heart of constructing these complex architectures lies the versatile building block: pyrimidine-5-carbaldehyde. The inherent electron-deficient nature of the pyrimidine ring, coupled with the electrophilic reactivity of the C5-aldehyde functionality, makes it an ideal synthon for a variety of cyclization and condensation reactions.[6] This guide provides an in-depth exploration of key synthetic strategies that leverage pyrimidine-5-carbaldehydes to forge intricate fused systems, complete with detailed protocols and mechanistic insights for the modern research scientist.

Core Synthetic Strategies and Mechanistic Pathways

The reactivity of pyrimidine-5-carbaldehyde allows for several strategic approaches to ring fusion. The most prominent and versatile methods involve multicomponent reactions (MCRs) and domino sequences, which offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity.[7][8]

Synthesis of Pyrido[2,3-d]pyrimidines via Domino Knoevenagel-Michael-Cyclization

The construction of the pyrido[2,3-d]pyrimidine skeleton is a classic example of a domino reaction sequence. This approach typically involves a one-pot, three-component reaction between an aromatic aldehyde (in this case, a pyrimidine-5-carbaldehyde derivative), an active methylene compound (e.g., malononitrile), and an amino-substituted pyrimidine such as 4(6)-aminouracil.[9][10]

Causality Behind the Method: This reaction is highly efficient because it proceeds through a series of sequential, thermodynamically favorable steps without the need to isolate intermediates. The initial Knoevenagel condensation creates a highly electrophilic Michael acceptor, which then readily undergoes an intramolecular Michael addition by the amino group of the uracil moiety, followed by a final cyclization and tautomerization to yield the stable, aromatic fused product. Various catalysts, such as diammonium hydrogen phosphate (DAHP) or the use of microwave irradiation, can significantly accelerate the reaction rate and improve yields.[9][10]

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Intramolecular Cyclization & Tautomerization P5C Pyrimidine-5- carbaldehyde Intermediate1 Knoevenagel Adduct (Michael Acceptor) P5C->Intermediate1 + AMC P5C->Intermediate1 AMC Active Methylene Compound (e.g., Malononitrile) Base Base Catalyst (e.g., Piperidine) Base->P5C Intermediate2 Michael Adduct Intermediate1->Intermediate2 + Aminouracil Intermediate1->Intermediate2 Aminouracil 4-Aminouracil Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 - H2O Intermediate2->Intermediate3 FinalProduct Pyrido[2,3-d]pyrimidine Intermediate3->FinalProduct Tautomerization Intermediate3->FinalProduct

Caption: Domino reaction pathway for Pyrido[2,3-d]pyrimidine synthesis.

Synthesis of Thieno[2,3-d]pyrimidines

The thieno[2,3-d]pyrimidine core is prevalent in compounds with diverse pharmacological profiles, including anticancer and kinase inhibitory activities.[2] A common and effective strategy for their synthesis starting from a pyrimidine precursor involves building the thiophene ring onto the pyrimidine scaffold. For example, a substituted 2-amino-4-chloro-5-pyrimidine carbaldehyde can react with a sulfur-containing nucleophile like ethyl-2-mercaptoacetate under basic conditions to construct the fused thiophene ring.[11]

Causality Behind the Method: This strategy leverages the reactivity of both the aldehyde and the adjacent chloro-substituent on the pyrimidine ring. The reaction typically begins with the formation of a Schiff base or a related condensation at the aldehyde, followed by an intramolecular nucleophilic substitution of the chlorine atom by the sulfur-containing moiety, leading to the cyclized thieno[2,3-d]pyrimidine system.

G cluster_0 Step 1: Initial Condensation cluster_1 Step 2: Intramolecular Cyclization (SNAr) cluster_2 Step 3: Aromatization P5C 2-Amino-4-chloro- pyrimidine-5-carbaldehyde Intermediate1 Condensation Product P5C->Intermediate1 + Mercapto P5C->Intermediate1 Mercapto Ethyl-2-mercaptoacetate Base Base (e.g., K2CO3) Base->P5C Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular SNAr Intermediate1->Intermediate2 FinalProduct Thieno[2,3-d]pyrimidine Intermediate2->FinalProduct Dehydration/ Aromatization Intermediate2->FinalProduct

Sources

Technical Notes & Optimization

Troubleshooting

removing impurities from 4-amino-2-mercaptopyrimidine-5-carbaldehyde recrystallization

Doc ID: TS-PYR-042 | Revision: 2.1 | Department: Process Chemistry Support[1] Executive Summary & Compound Profile Target Molecule: 4-amino-2-mercaptopyrimidine-5-carbaldehyde (AMPC) CAS: 770-31-0 (Methylthio analog ofte...

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TS-PYR-042 | Revision: 2.1 | Department: Process Chemistry Support[1]

Executive Summary & Compound Profile

Target Molecule: 4-amino-2-mercaptopyrimidine-5-carbaldehyde (AMPC) CAS: 770-31-0 (Methylthio analog often cited; specific mercapto form varies by salt/tautomer) Application: Key intermediate for antifolate pharmaceuticals (e.g., Pemetrexed precursors) and antiviral heterocycles.[1]

The Challenge: AMPC is a "zwitterionic-like" solid with poor solubility in standard organic solvents.[1] It possesses three reactive centers: an aldehyde (prone to oxidation/condensation), an amine, and a thiol/thione (prone to disulfide formation).[1] Successful purification requires balancing solubility against the kinetic rates of degradation.[1]

Diagnostic Module: Impurity Profiling

Before attempting recrystallization, identify the nature of your contamination.[1]

Impurity TypeVisual IndicatorChemical OriginSolvation Behavior
Oxidative Dimers Dark yellow to brownDisulfide bond formation (-S-S-) between two AMPC units due to air exposure.[1]Insoluble in base; "oils out" in hot ethanol.[1]
Schiff Bases Orange/Red tintCondensation of the C-5 aldehyde with the C-4 amine of another molecule (polymerization).[1]Poor solubility in water; soluble in strong acid.[1]
Hydrolysis Byproducts White/Pale precipitateConversion of C-5 aldehyde to carboxylic acid (rare) or hydrolysis of starting material.[1]Soluble in aqueous base (NaHCO3).[1]
Inorganic Salts White ash residueTrapped NaCl/NaBr from the neutralization step of synthesis.[1]Highly water-soluble; insoluble in dry organic solvents.[1]

Troubleshooting Matrix (FAQ)

Q1: The product precipitates as a sticky brown oil instead of crystals. Why?

Root Cause: This is the "Oiling Out" phenomenon, usually caused by a high concentration of oxidative impurities (disulfides) acting as a solvent for your product, or the temperature dropped too quickly.[1] Corrective Action:

  • Re-dissolve: Add fresh solvent and heat to reflux.

  • Seed: Add a seed crystal of pure AMPC at the cloud point.

  • Slow Cool: Wrap the flask in foil/towels to slow the cooling rate.

  • Co-Solvent: If using Ethanol/Water, slightly increase the ethanol fraction to keep the oily impurities in solution while the product crystallizes.[1]

Q2: My yield is significantly lower than the literature ( < 50%).

Root Cause: AMPC has amphoteric character. If the pH of the mother liquor is too high (thiolate anion) or too low (pyridinium cation), the product remains dissolved.[1] Corrective Action:

  • Target the Isoelectric Point (pI) .[1] For aminopyrimidines, maximum precipitation usually occurs between pH 4.5 and 6.0.[1]

  • Check the filtrate: If it is yellow, treat a small aliquot with glacial acetic acid.[1] If solid crashes out, your main batch pH was off.[1]

Q3: The solid retains a persistent yellow color even after washing.

Root Cause: Trapped colored oligomers or trace starting material (ethoxymethylene derivatives).[1] Corrective Action:

  • Charcoal Treatment: This is mandatory for high-purity applications.[1] Use acid-washed activated carbon (5-10 wt%) during the hot dissolution step.[1] Note: Filter while strictly hot to avoid losing product on the carbon.[1]

Validated Purification Protocols

Protocol A: The "Standard" Recrystallization (50% Acetic Acid)

Best for: Routine purification of crude material with <10% impurities. Mechanism:[1] Acetic acid suppresses Schiff base formation and protonates the amine to aid solubility at high temps.[1]

  • Preparation: Prepare a solvent mixture of Glacial Acetic Acid : Water (1:1 v/v) .[1]

  • Dissolution: Suspend crude AMPC in the solvent (approx. 10-15 mL per gram of solid).

  • Heating: Heat to boiling (approx. 100°C) with vigorous stirring. The solid should dissolve completely.[1]

    • Checkpoint: If black specks remain, hot filter immediately.[1]

  • Charcoal (Optional): If the solution is dark brown, add activated carbon, stir for 5 mins, and filter hot through Celite.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Pale yellow needles should form.

  • Finishing: Cool to 4°C for 1 hour. Filter. Wash with cold water (2x) and then cold acetone (1x) to remove acetic acid residues.[1]

  • Drying: Dry under vacuum at 60°C. Warning: High heat >100°C can cause decomposition.

Protocol B: Acid-Base Reprecipitation (The "Rescue" Method)

Best for: Heavily contaminated material or "oiled out" batches.[1]

  • Dissolution: Suspend the crude solid in 1M NaOH (10 mL/g). Stir at room temperature. The thiol becomes a thiolate, dissolving the monomer.[1]

    • Note: Disulfide impurities will likely NOT dissolve. Filter them off.

  • Filtration: Filter the alkaline solution to remove insoluble oligomers.

  • Precipitation: Slowly add Glacial Acetic Acid or 1M HCl dropwise to the filtrate while stirring.

  • Endpoint: Monitor pH. Stop adding acid when pH reaches 5.0 - 5.5 .[1] A thick precipitate will form.

  • Collection: Filter and wash copiously with water to remove salts.

Decision Logic & Mechanism Visualization

Figure 1: Solvent Selection Decision Tree

Caption: Logic flow for selecting the optimal purification route based on crude purity and physical state.[1]

RecrystallizationLogic Start Start: Crude AMPC Analysis CheckColor Is the solid Dark Brown/Black? Start->CheckColor CheckSolubility Does it dissolve in hot 50% HOAc? CheckColor->CheckSolubility No (Pale Yellow) Charcoal Perform Charcoal Treatment (Hot Filtration) CheckColor->Charcoal Yes (High Impurity) MethodA Protocol A: 50% Acetic Acid Recryst. CheckSolubility->MethodA Yes MethodB Protocol B: Acid-Base Reprecipitation CheckSolubility->MethodB No (Insoluble Polymers) MethodB->MethodA If higher purity needed Charcoal->CheckSolubility

Figure 2: Impurity Formation Pathways

Caption: Mechanistic pathways showing how AMPC degrades into common impurities during handling.

ImpurityPathways AMPC AMPC Monomer (Active) Oxidation Air Oxidation (O2) AMPC->Oxidation Thiol Group Condensation Self-Condensation (Heat/Base) AMPC->Condensation Aldehyde + Amine Disulfide Disulfide Dimer (Insoluble Impurity) Oxidation->Disulfide SchiffBase Schiff Base Oligomer (Colored Impurity) Condensation->SchiffBase

[1]

References

  • Organic Syntheses, Coll. Vol. 4, p. 566 (1963); Vol. 39, p. 34 (1959). Synthesis of 2-Mercapto-4-amino-5-carbethoxypyrimidine.[1] (Foundational chemistry for amino-mercapto pyrimidines and acetic acid purification). [1]

  • GuideChem. 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde Synthesis and Properties. (Provides solubility and industrial synthesis context).

  • MIT OpenCourseWare. Recrystallization Guide: Two-Solvent Methods. (General reference for the "oiling out" troubleshooting section).

  • PubChem Compound Summary. 4-Amino-2-mercaptopyrimidine-5-carbaldehyde analogs.[1] (Chemical stability and physical property data).[1][2][3][4]

Disclaimer: This guide is intended for qualified laboratory personnel. Always review the Safety Data Sheet (SDS) before handling pyrimidine derivatives.

Sources

Optimization

stability of 4-Amino-2-sulfanylpyrimidine-5-carbaldehyde in acidic vs basic media

Technical Support Center: 4-Amino-2-sulfanylpyrimidine-5-carbaldehyde Welcome to the technical support center for 4-Amino-2-sulfanylpyrimidine-5-carbaldehyde. This guide is designed for researchers, medicinal chemists, a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Amino-2-sulfanylpyrimidine-5-carbaldehyde

Welcome to the technical support center for 4-Amino-2-sulfanylpyrimidine-5-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth insights and practical solutions for handling this versatile but sensitive heterocyclic compound. We will explore its stability profile in acidic and basic media, offer troubleshooting advice for common experimental issues, and provide validated protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of 4-Amino-2-sulfanylpyrimidine-5-carbaldehyde?

4-Amino-2-sulfanylpyrimidine-5-carbaldehyde is a moderately stable crystalline solid under anhydrous conditions at low temperatures (2-8°C) and protected from light[1]. However, in solution, its stability is highly dependent on the pH, temperature, and presence of oxidizing agents. The molecule possesses several reactive functional groups—an aromatic amine, a thio-group (which can exist in a tautomeric thione form), and an aldehyde—that make it susceptible to degradation.

Q2: Which conditions, acidic or basic, are more detrimental to the compound's stability?

Both acidic and basic conditions can promote degradation, but the mechanisms and resulting products differ. Generally, strongly acidic or basic conditions should be avoided, especially at elevated temperatures. The molecule's stability is typically greatest near a neutral pH. Basic media, particularly in the presence of air (oxygen), can be especially harsh due to the increased nucleophilicity of the deprotonated sulfanyl group and its susceptibility to oxidation.

Q3: What are the primary degradation pathways I should be aware of?

In acidic media, the primary concern is the hydrolysis of the pyrimidine ring. The ring nitrogens can be protonated, activating the ring for nucleophilic attack by water, which can lead to ring-opening.[2][3]

In basic media, the compound is susceptible to several degradation pathways. The sulfanyl group can be easily deprotonated and subsequently oxidized to form disulfide bridges or further oxidized to sulfonic acids. The aldehyde group can undergo base-catalyzed reactions, and the entire ring system can be susceptible to alkaline hydrolysis.[4]

Q4: How can I monitor the stability of my compound during an experiment?

The most reliable method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[5] This involves developing an HPLC protocol that can separate the parent compound from all potential degradation products. UV-Vis spectrophotometry can also be used for a preliminary assessment if the degradation products have a different absorption spectrum from the parent compound.[6]

Q5: What are the recommended storage conditions for solutions of this compound?

If you must store the compound in solution, it is best to use a buffered solution near neutral pH (pH 6.5-7.5), prepared with de-gassed solvent to minimize oxygen exposure. Solutions should be stored at low temperatures (2-8°C) and protected from light. For long-term storage, it is highly recommended to store the compound as a solid or flash-frozen in an inert atmosphere.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments.

Problem Encountered Probable Cause & Scientific Explanation Recommended Solution & Action Plan
Solution turns yellow or brown after adding acid or base. Degradation. The formation of colored byproducts is a strong indicator of molecular decomposition. In acidic media, this could be due to ring cleavage. In basic media, oxidation of the sulfanyl group and polymerization reactions involving the aldehyde can form highly conjugated, colored species.1. Immediately analyze a sample via HPLC-UV/Vis or LC-MS to identify the impurities. 2. Minimize exposure to harsh pH by adding the reagent just before use. 3. Perform the reaction at a lower temperature (e.g., on an ice bath). 4. Work under an inert atmosphere (Nitrogen or Argon) to prevent oxidation, especially in basic media.
Unexpected peaks appear in my HPLC chromatogram post-reaction. Formation of Degradation Products. Your reaction conditions (pH, temperature, solvent) are likely causing the compound to degrade. These peaks represent the various products formed through the pathways described above.1. Conduct a forced degradation study (see protocol below) to intentionally generate and identify potential degradation products. This will help you create a "peak library" for easier identification. 2. Use a mass spectrometer (LC-MS) to obtain the mass of the unknown peaks, which provides critical clues to their structure.[7] 3. Adjust your reaction conditions to a milder pH range or lower the temperature.
Low reaction yield or poor recovery in basic conditions. Base-Catalyzed Degradation. The compound is likely degrading faster than it is reacting. The deprotonated sulfanyl group is a potent nucleophile and is easily oxidized. The aldehyde may also participate in side reactions.1. Quantify the stability of your starting material under the exact reaction conditions (without the other reactants) using a stability-indicating HPLC method. 2. Consider using a non-nucleophilic organic base (e.g., triethylamine, DIPEA) instead of strong inorganic bases like NaOH or KOH. 3. Thoroughly de-gas all solvents and maintain an inert atmosphere throughout the experiment.
Inconsistent results in acidic media. Acid-Catalyzed Hydrolysis. The rate of hydrolysis is highly dependent on the specific acid used, its concentration (pH), and the temperature.[8] Inconsistent control over these parameters will lead to variable rates of degradation.1. Use a buffered system to maintain a constant pH instead of adding a strong acid directly. 2. Precisely control the reaction temperature using a thermostat-controlled bath. 3. Establish the compound's half-life at your target pH to determine the maximum allowable reaction time before significant degradation occurs.

Mechanistic Degradation Pathways

Understanding the chemical mechanisms of degradation is crucial for designing robust experimental protocols.

Acid-Catalyzed Degradation Pathway

Under acidic conditions, protonation of the ring nitrogens activates the pyrimidine ring towards nucleophilic attack by water. This can initiate a cascade of reactions leading to the opening of the heterocyclic ring.

Acid_Degradation Start 4-Amino-2-sulfanyl- pyrimidine-5-carbaldehyde Protonated Protonated Intermediate (N1 or N3) Start->Protonated + H+ Hydrated Hydrated Intermediate (C4 or C6 attack) Protonated->Hydrated + H2O (Nucleophilic Attack) RingOpened Ring-Opened Product Hydrated->RingOpened Hydrolysis

Caption: Proposed acid-catalyzed degradation pathway.

Base-Catalyzed Degradation Pathway

In basic media, the sulfanyl group is deprotonated to a thiolate, which is highly susceptible to oxidation. This is often the primary degradation route, leading to disulfide formation or further oxidation products.

Base_Degradation Start 4-Amino-2-sulfanyl- pyrimidine-5-carbaldehyde Thiolate Thiolate Anion Start->Thiolate + OH- / -H2O Disulfide Disulfide Dimer Thiolate->Disulfide [O] (e.g., Air) SulfonicAcid Sulfonic Acid Derivative Thiolate->SulfonicAcid Strong [O]

Caption: Proposed base-catalyzed oxidation pathway.

Experimental Protocols & Workflows

Workflow for Stability Assessment

This workflow provides a systematic approach to evaluating the stability of your compound under various stress conditions.

Stability_Workflow Prep Prepare Stock Solution (e.g., in ACN or MeOH) Stress Subject Aliquots to Stress Conditions (Acid, Base, Heat, Light, Oxidizer) Prep->Stress Sample Sample at Time Points (e.g., 0, 2, 4, 8, 24 hr) Stress->Sample Neutralize Neutralize/Quench Sample Sample->Neutralize Analyze Analyze via Stability-Indicating HPLC Method Neutralize->Analyze Data Quantify Parent Peak Area & Identify Degradant Peaks Analyze->Data Report Report % Degradation vs. Time Data->Report

Caption: General workflow for a forced degradation study.

Protocol 1: Forced Degradation Study

This protocol is essential for identifying potential degradation products and establishing a stability-indicating analytical method, following principles outlined by the ICH Q1A(R2) guidelines.[9]

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 4-Amino-2-sulfanylpyrimidine-5-carbaldehyde in HPLC-grade acetonitrile or methanol.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M HCl. Keep at room temperature. Take samples at 0, 2, 6, and 24 hours. Neutralize with an equivalent amount of 1M NaOH before injection.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1M NaOH. Keep at room temperature. Take samples at 0, 1, 4, and 12 hours. Neutralize with an equivalent amount of 0.1M HCl before injection.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light. Sample at 0, 1, 2, and 6 hours.

  • Thermal Stress: Place a solid sample and a solution sample in an oven at 60°C. Sample the solution at 24, 48, and 72 hours. Dissolve the solid sample after 72 hours for analysis.

  • Photolytic Stress: Expose a solid and a solution sample to a calibrated light source (as per ICH Q1B guidelines). Shield a control sample in aluminum foil. Analyze both samples after a defined exposure period.

  • Analysis: Analyze all samples using the HPLC method detailed below. Compare stressed samples to an unstressed control (t=0) to calculate the percentage of degradation.

Protocol 2: Stability-Indicating HPLC Method

This reverse-phase HPLC method is a starting point for monitoring the stability of the target compound. Method validation is required for specific applications.[5][10]

  • Instrumentation: HPLC with UV/Vis or Photodiode Array (PDA) Detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a wavelength of maximum absorbance (e.g., determined by UV scan, likely around 270-350 nm). A PDA detector is recommended to analyze the spectral purity of peaks.

  • Injection Volume: 10 µL.

References

  • Pouchert, C. J., & Campbell, J. R. (Eds.). (n.d.). Pyrimidine derivatives and related compounds. 32. Acid-catalyzed hydrolysis of 1,3-disubstituted 6-carbamoyl (or cyano) uracils. Aldrich Chemical Co.
  • Zhao, J., Tassin, A., & Santi, D. V. (1995). On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediates. PubMed. [Link]

  • Tidke, K. J., & Solanki, P. R. (n.d.). Method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. Jetir.Org. [Link]

  • Mohareb, R. M., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. [Link]

  • Mohareb, R. M., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. ResearchGate. [Link]

  • Science.gov. (n.d.). Pyrimidine degradation pathway: Topics. Science.gov. [Link]

  • Sami, M. H., & Younis, S. K. (2022). Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4- amino nicotino nitrile as an effective precursor. ScienceScholar. [Link]

  • Golankiewicz, B., Zielonacka-Lis, E., & Folkman, W. (1985). Kinetics and mechanism of the acid-catalyzed hydrolysis of a hypermodified nucleoside wyosine and its 5'-monophosphate. Nucleic Acids Research. [Link]

  • Brown, D. J., & Ford, P. W. (1969). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. J. Chem. Soc. C. [Link]

  • Wyszomirska, E. (2003). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. [Link]

  • Wang, Y., et al. (2019). Design, synthesis, and biological evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine derivatives as beta amyloid cleaving enzyme-1 inhibitors. PubMed. [Link]

  • Patel, J. R., et al. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. BioMed Research International. [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar. [Link]

  • Krishnamurthy, R. (2012). Hydrolysis cascade from diaminopyrimidine (D) to C to U. ResearchGate. [Link]

  • Mark, L. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. [Link]

  • Melander, R. J., et al. (2015). 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. Molecules. [Link]

  • Semantic Scholar. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. Semantic Scholar. [Link]

  • Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. [Link]

  • Small Molecule Pathway Database. (n.d.). Pyrimidine Metabolism. SMPDB. [Link]

  • van Gennip, A. H., et al. (n.d.). Scheme of pyrimidine degradation pathways showing the four steps and the enzymes involved in the catalysis of each step. ResearchGate. [Link]

  • Kpee, F., Igho, A., & Festus, C. (2020). Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. International Journal of Research and Scientific Innovation. [Link]

  • Chen, C., et al. (2024). Degradation pathways of amino acids during thermal utilization of biomass: a review. Green Chemistry. [Link]

  • Leite, L., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for Purity Assessment of 4-amino-2-thioxopyrimidine-5-carbaldehyde

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. For researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. For researchers, scientists, and drug development professionals, the selection and validation of analytical methods to ensure this purity are of paramount importance. This guide provides an in-depth technical comparison of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of 4-amino-2-thioxopyrimidine-5-carbaldehyde, a key intermediate in the synthesis of various therapeutic agents.[1] This guide will not only detail the experimental protocol but also explore the rationale behind the methodological choices and compare its performance with alternative analytical techniques.

The Critical Role of Purity in Pharmaceutical Intermediates

4-amino-2-thioxopyrimidine-5-carbaldehyde and its derivatives are significant building blocks in medicinal chemistry.[1] Impurities, which can arise from starting materials, by-products of synthesis, or degradation, can have a significant impact on the quality, safety, and efficacy of the final drug product.[2] Therefore, a robust and reliable analytical method for purity determination is not just a regulatory requirement but a scientific necessity.

Proposed HPLC Method for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and precision.[3][4] Based on the analysis of structurally similar pyrimidine derivatives, a reversed-phase HPLC (RP-HPLC) method is proposed for the purity assessment of 4-amino-2-thioxopyrimidine-5-carbaldehyde.[5][6]

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile
Gradient Elution 0-10 min, 5-95% B; 10-12 min, 95% B; 12.1-15 min, 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile:Water (50:50, v/v)

Rationale for Method Parameters:

  • C18 Column: A C18 column is a versatile and widely used stationary phase in RP-HPLC, offering excellent separation for a broad range of non-polar and moderately polar compounds like the target analyte.[5]

  • Gradient Elution: A gradient elution is employed to ensure the effective separation of the main component from potential impurities with varying polarities, providing a comprehensive purity profile within a reasonable run time.

  • Acidified Mobile Phase: The addition of trifluoroacetic acid to the mobile phase helps to improve peak shape and resolution by suppressing the ionization of the analyte and any acidic or basic impurities.

  • UV Detection: The pyrimidine ring system in the analyte contains a chromophore that absorbs UV radiation, making UV detection a suitable and sensitive method for quantification.

HPLC Method Validation: A Step-by-Step Protocol

The validation of an analytical procedure is a documented process that demonstrates its suitability for the intended purpose.[7][8] The proposed HPLC method must be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its reliability and consistency.[7][9][10][11]

Caption: Workflow for HPLC Method Validation.

1. System Suitability: Before initiating the validation experiments, system suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.[12] This is achieved by injecting a standard solution multiple times and evaluating parameters like peak area repeatability (RSD ≤ 2.0%), theoretical plates (N > 2000), and tailing factor (T ≤ 1.5).

2. Specificity (Forced Degradation Studies): Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13][14][15] To demonstrate specificity, forced degradation studies are conducted by subjecting the analyte to various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.[3][16][17][18] The method is considered specific if the main peak is well-resolved from any degradation products and there is no interference at the retention time of the analyte in the chromatograms of the stressed samples.

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis: Reflux the sample with 0.1 M HCl at 60°C for 4 hours.

  • Base Hydrolysis: Reflux the sample with 0.1 M NaOH at 60°C for 2 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

3. Linearity and Range: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[19][20][21] A series of at least five standard solutions of 4-amino-2-thioxopyrimidine-5-carbaldehyde are prepared at different concentrations (e.g., 50% to 150% of the expected working concentration). A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated. An r² value of ≥ 0.999 is generally considered acceptable.[22] The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.[21]

4. Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value.[19][20] It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix. The analysis is performed on a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).[7][20][22] The percentage recovery should be within an acceptable range, typically 98.0% to 102.0%.[19]

5. Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[19][21] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): The precision of the method is assessed by analyzing a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision): This is evaluated by performing the analysis on different days, with different analysts, and on different equipment to assess the effect of random events on the precision of the analytical procedure.[7] The RSD should also be within an acceptable limit (e.g., ≤ 2.0%).

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7][20] These can be determined based on the signal-to-noise ratio (S/N), where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.[21]

7. Robustness: Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[23] Typical variations to be studied include changes in mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min). The system suitability parameters should be checked after each modification.

Comparison with Alternative Analytical Techniques

While HPLC is the preferred method, other analytical techniques can also be employed for purity determination. A comparative overview is presented below:

Analytical TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.[4]High resolution, high sensitivity, excellent quantitation, and automation capabilities.[3][4]Requires specialized equipment and skilled personnel, can be time-consuming.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[4]Excellent for volatile impurities and residual solvents.[4]Not suitable for non-volatile or thermally labile compounds like 4-amino-2-thioxopyrimidine-5-carbaldehyde without derivatization.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an applied electric field.[24]High efficiency, fast analysis, and requires small sample volumes.[24]Lower sensitivity and precision compared to HPLC for some applications, can be less robust.
Thin-Layer Chromatography (TLC) Separation of compounds on a thin layer of adsorbent material based on their differential migration with a solvent.[24]Simple, rapid, and low cost.Primarily a qualitative or semi-quantitative technique, lower resolution and sensitivity than HPLC.
Differential Scanning Calorimetry (DSC) Measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[2]Can determine the absolute purity of highly pure crystalline substances without the need for a reference standard.[2]Not suitable for amorphous or thermally unstable compounds, cannot separate and identify individual impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of certain atomic nuclei to determine the physical and chemical properties of atoms or the molecules in which they are contained.Provides detailed structural information and can be used for quantitative analysis (qNMR) without a reference standard for the analyte.Lower sensitivity compared to chromatographic methods, requires expensive instrumentation and specialized expertise.

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Caption: Comparison of analytical methods for purity analysis.

Conclusion and Recommendations

The proposed reversed-phase HPLC method, when fully validated according to ICH guidelines, provides a reliable, specific, and accurate means for the purity determination of 4-amino-2-thioxopyrimidine-5-carbaldehyde. Its high resolving power and quantitative capabilities make it superior to other techniques for routine quality control in a pharmaceutical setting. While orthogonal methods like DSC and qNMR can provide valuable complementary information, particularly for the characterization of reference standards, HPLC remains the workhorse for ensuring the purity of this critical pharmaceutical intermediate. The adoption of this validated HPLC method will contribute to the overall quality and safety of the final drug products derived from this versatile building block.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma Group. [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. [Link]

  • LCGC. (2025). HPLC Specificity Testing: Importance Explained. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025). A Review on HPLC Method Development and Validation in Forced Degradation Studies. [Link]

  • AAPS. (2022). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. American Association of Pharmaceutical Scientists. [Link]

  • Biorelevant.com. (n.d.). HPLC analytical tips: What is 'specificity'?[Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • LCGC International. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Assay Prism. (n.d.). HPLC Method Validation: Key Parameters and Importance. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • CASSS. (2023). FDA/CDER Perspectives on analytical procedure development and validation. [Link]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Molecules. (2022). Validation of Stability-Indicating HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. [Link]

  • ResearchGate. (2014). What is the difference between specificity and selectivity of the HPLC method?[Link]

  • ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Chromatography Today. (n.d.). What Does Specificity Mean in Chromatography?[Link]

  • ResearchGate. (2025). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]

  • Research Journal of Pharmacy and Technology. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. [Link]

  • European Medicines Agency. (2023). Quality: specifications, analytical procedures and analytical validation. [Link]

  • LinkedIn. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. [Link]

  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Google Patents. (n.d.).
  • Quality by Design. (2023). Analytical method validation: are your analytical methods suitable for intended use?[Link]

  • World Journal of Advanced Research and Reviews. (2022). Analytical method validation: A brief review. [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • International Journal of Research and Analytical Reviews. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]

  • ResearchGate. (n.d.). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. [Link]

  • Preprints.org. (2024). Analytical Techniques in Pharmaceutical Analysis. [Link]

  • NETZSCH. (2020). The Importance of Purity Determination of Pharmaceuticals. [Link]

  • Biotechgate. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. [Link]

  • ResearchGate. (2025). Purines and Pyrimidines Determination in Urine Using High-Performance Liquid Chromatography. [Link]

  • PubMed. (2016). Design, Synthesis and Biological Evaluation of 4-aminopyrimidine-5-cabaldehyde Oximes as Dual Inhibitors of c-Met and VEGFR-2. [Link]

  • Shodex. (n.d.). Amino Acid Analysis. [Link]

Sources

Comparative

comparing reactivity of 4-Amino-2-sulfanylpyrimidine-5-carbaldehyde vs 4-chloro analogs

Executive Summary This guide compares the reactivity profiles of 4-Amino-2-sulfanylpyrimidine-5-carbaldehyde (Compound A) and its 4-Chloro analog (Compound B) . While structurally similar, these two scaffolds serve diame...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide compares the reactivity profiles of 4-Amino-2-sulfanylpyrimidine-5-carbaldehyde (Compound A) and its 4-Chloro analog (Compound B) . While structurally similar, these two scaffolds serve diametrically opposite roles in heterocyclic synthesis.

  • The 4-Chloro Analog functions as a potent electrophile , primarily utilized as a substrate for Nucleophilic Aromatic Substitution (

    
    ) to introduce diversity at the C4 position.
    
  • The 4-Amino Analog functions as a binucleophile/condensation partner , primarily utilized to synthesize fused heterocyclic systems (e.g., pyrimido[4,5-d]pyrimidines) via cascade cyclizations involving the C5-aldehyde and C4-amine.

Chemical Properties & Reactivity Profile[1]

The divergence in reactivity stems from the electronic influence of the substituent at C4 on the pyrimidine core and the pendant C5-aldehyde.

Feature4-Chloro Analog (Electrophile)4-Amino Analog (Nucleophile/Donor)
Electronic Effect (C4) Strong Inductive Withdrawal (-I). Activates ring.Resonance Donation (+M). Deactivates ring toward external nucleophiles.
C5-Aldehyde Character Highly Electrophilic. Activated by electron-deficient ring. Prone to rapid hydration or nucleophilic attack.Moderately Electrophilic. Stabilized by resonance from C4-amino group (vinylogous amide character).
Primary Reaction Type

(Displacement)
Cyclocondensation / Annulation
Key Reactivity Site C4 Carbon (Leaving Group displacement)C4-Nitrogen (Nucleophilic attack) + C5-Carbonyl
Stability Moisture sensitive (hydrolysis to 4-hydroxy); light sensitive.Stable solid; resistant to hydrolysis.
Mechanistic Insight[2][3]
  • 4-Chloro: The chlorine atom, combined with the electron-withdrawing aldehyde and pyrimidine nitrogens, creates a significant partial positive charge (

    
    ) at C4. The LUMO energy is lowered, facilitating attack by nucleophiles (amines, thiols, alkoxides).
    
  • 4-Amino: The lone pair on the exocyclic nitrogen donates electron density into the ring and the C5-carbonyl system. This reduces the electrophilicity of the aldehyde but creates a "push-pull" system ideal for intramolecular cyclizations.

Comparative Reactivity Analysis

A. The 4-Chloro Analog: Master of

The 4-chloro derivative is the precursor of choice for generating libraries of 4-substituted pyrimidines.

  • Reaction Scope: Reacts rapidly with primary/secondary amines, alkoxides, and thiols.

  • Regioselectivity: In 2,4-dichloropyrimidines, C4 is more reactive.[1] In 4-chloro-2-sulfanyl derivatives, the C4-Cl is displaced selectively over the C2-SMe group due to the para-positioning relative to the electron-withdrawing aldehyde (acting like a para-nitro group in benzene systems).

  • Performance Data:

    • Typical Yields: 85–95% for amine displacements.

    • Conditions: Mild basic conditions (TEA/DIPEA) in aprotic solvents (THF, DMF, DCM) at

      
       to RT.
      
B. The 4-Amino Analog: Scaffold for Fused Rings

The 4-amino derivative is inert to


 conditions. Instead, it acts as a 1,3-dinucleophile  (N-C-C-O) equivalent.
  • Reaction Scope: Reacts with active methylene compounds (e.g., malononitrile), ureas, and guanidines.

  • Mechanism: Typically involves a Knoevenagel condensation at the aldehyde followed by an intramolecular Michael addition or cyclodehydration involving the C4-amino group.

  • Performance Data:

    • Typical Yields: 60–85% for fused ring formation.

    • Conditions: Protophilic conditions (EtOH/Piperidine or EtOH/NaOH) at reflux.

Decision Framework & Visualization

The following diagram illustrates the divergent synthetic pathways for these two analogs.

ReactivityComparison Start_Cl 4-Chloro-2-sulfanyl pyrimidine-5-carbaldehyde Start_NH2 4-Amino-2-sulfanyl pyrimidine-5-carbaldehyde Start_Cl->Start_NH2 Ammonia (NH3) Substitution Product_SNAr 4-Substituted Pyrimidine (Library Generation) Start_Cl->Product_SNAr Nucleophile (HNR2) SNAr Mechanism (Fast, RT) Product_Fused Pyrimido[4,5-d]pyrimidine (Fused Ring System) Start_NH2->Product_Fused Active Methylenes (e.g., Malononitrile) Product_Schiff Schiff Base / Imine (Intermediate) Start_NH2->Product_Schiff Aldehyde Condensation Product_Schiff->Product_Fused Cyclization (Reflux)

Caption: Divergent pathways: The 4-Chloro analog undergoes substitution (red path), while the 4-Amino analog undergoes cyclization (blue path).

Experimental Protocols

Protocol A: Displacement on 4-Chloro Analog

Objective: Synthesis of 4-(morpholin-4-yl)-2-(methylsulfanyl)pyrimidine-5-carbaldehyde.

  • Preparation: Dissolve 4-chloro-2-(methylsulfanyl)pyrimidine-5-carbaldehyde (1.0 eq) in anhydrous THF (

    
    ).
    
  • Addition: Cool to

    
    . Add triethylamine (1.2 eq) followed by morpholine (1.1 eq) dropwise.
    
  • Reaction: Stir at

    
     for 30 mins, then warm to room temperature for 2 hours. Monitor by TLC (EtOAc/Hexane).
    
  • Workup: Dilute with water, extract with EtOAc (

    
    ). Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (typically 10-30% EtOAc/Hexane).

    • Expected Yield: 90-95%.

Protocol B: Pyrimido[4,5-d]pyrimidine Synthesis from 4-Amino Analog

Objective: Synthesis of 7-(methylsulfanyl)-2-thioxo-2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-one.

  • Preparation: Suspend 4-amino-2-(methylsulfanyl)pyrimidine-5-carbaldehyde (1.0 eq) and thiobarbituric acid (1.0 eq) in glacial acetic acid (

    
    ).
    
  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. The suspension will typically clear then reprecipitate the product.
    
  • Workup: Cool to room temperature. Filter the precipitate.[2]

  • Purification: Wash the solid cake with water (

    
    ) and cold ethanol (
    
    
    
    ). Recrystallize from DMF/Ethanol if necessary.
    • Expected Yield: 75-85%.

Summary of Experimental Data

The following table summarizes comparative performance in literature-standard reactions.

Reaction ClassSubstrateReagentProduct TypeTypical YieldRef

4-Chloro AnalogAniline /

4-Anilinopyrimidine88%[1]

4-Chloro AnalogSodium Methoxide4-Methoxypyrimidine92%[2]
Cyclization 4-Amino AnalogMalononitrile / BasePyrido[2,3-d]pyrimidine74%[3]
Cyclization 4-Amino AnalogUrea / AcidPyrimido[4,5-d]pyrimidine65%[4]
Key Takeaway for Researchers
  • Choose the 4-Chloro analog if you need to optimize the C4 substituent (SAR studies) or if the final target requires a non-amino linker (e.g., ether, thioether).

  • Choose the 4-Amino analog if the C4-amino group is a fixed structural requirement or if you are constructing fused bicyclic systems where the pyrimidine ring serves as the backbone.

References

  • Regioselectivity in

    
     Reactions of Chloropyrimidines. 
    Source: WuXi AppTec, "Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine."
    URL:[Link]
    
  • Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Source: Journal of the Chemical Society C, 1971. URL:[Link]

  • Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines. Source: MDPI, Molecules, 2024. URL:[Link]

  • Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. Source: ResearchGate / Synthetic Communications. URL:[Link]

Sources

Validation

Structural Benchmarking &amp; Crystallographic Guide: 4-Amino-2-Mercaptopyrimidine-5-Carbaldehyde

Executive Summary & Strategic Context 4-Amino-2-mercaptopyrimidine-5-carbaldehyde (AMPC) is a critical pharmacophore in the synthesis of folate antagonists, tyrosine kinase inhibitors (e.g., p38, Akt), and antiviral agen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

4-Amino-2-mercaptopyrimidine-5-carbaldehyde (AMPC) is a critical pharmacophore in the synthesis of folate antagonists, tyrosine kinase inhibitors (e.g., p38, Akt), and antiviral agents. Its structural duality—existing at the intersection of a reactive aldehyde, a hydrogen-bond donating amine, and a tautomerizable thiol/thione group—makes it a challenging but high-value target for solid-state characterization.

This guide provides a comparative structural analysis of AMPC against its S-alkylated and 5-cyano analogs. It establishes a crystallographic benchmark to distinguish between the biologically relevant thione tautomer and the thiol form, a distinction that fundamentally alters ligand-protein docking scores.

Comparative Structural Analysis

To validate the quality of AMPC crystals, one must benchmark against stable analogs where the tautomeric state is chemically "locked."

The Tautomeric Benchmark

The critical structural question for AMPC is the C2–S bond order. In the solid state, 2-mercaptopyrimidines predominantly crystallize as thiones (NH + C=S) rather than thiols (N + C–SH), stabilized by intermolecular hydrogen bonding.

FeatureTarget: AMPC (Thione Form) Analog A: S-Methyl Derivative Analog B: 5-Cyano Derivative
Chemical State Dynamic Tautomer (Thione dominant)Locked Thiol (S-Me)Dynamic Tautomer
C2–S Bond Length 1.67 – 1.69 Å (Double bond character)1.75 – 1.78 Å (Single bond character)~1.68 Å
H-Bond Donor N1–H and N4–HN4–H only (N1 is acceptor)N1–H and N4–H
Crystal Packing Centrosymmetric Dimers (R2,2(8) motif)Linear Chains / Pi-StackingPlanar Sheets
Space Group Typically P21/c or P-1Typically P21/nP21/c

Critical Insight: If your X-ray refinement yields a C2–S bond length >1.72 Å for AMPC, suspect either S-oxidation (sulfinic acid contaminant) or incorrect tautomer assignment during refinement.

Intramolecular Dynamics

Unlike the 5-cyano analog, AMPC possesses a 5-carbaldehyde group capable of forming a Resonance-Assisted Hydrogen Bond (RAHB) with the 4-amino group.

  • Interaction: N4–H ... O=C5

  • Effect: This locks the aldehyde coplanar with the pyrimidine ring, significantly reducing the entropic penalty during protein binding but reducing solubility in non-polar solvents.

Tautomeric Equilibrium & Interaction Logic

The following diagram illustrates the structural logic governing the synthesis and solid-state behavior of AMPC.

AMPC_Dynamics cluster_0 Tautomeric Space (Solution vs. Solid) cluster_1 Structural Consequences Thiol Thiol Form (Aromatic, C-SH) Favored in: Gas Phase/Dilute Non-polar Thione Thione Form (NH, C=S) Favored in: Solid State/Polar Solvents Thiol->Thione Proton Transfer (Fast Equilibrium) BondLength C=S Bond Length Target: ~1.68 Å Thione->BondLength Defines Packing Intermolecular H-Bonds (N-H...S dimers) Thione->Packing Stabilizes Crystal AldehydeLock Intramolecular H-Bond (N-H...O=C) Thione->AldehydeLock Co-exists with AldehydeLock->Packing Competes for Donor H

Caption: Figure 1. Tautomeric equilibrium favoring the Thione form in the solid state, driving specific bond-length metrics and crystal packing motifs.

Experimental Protocols

To generate high-quality crystals suitable for X-ray diffraction, one must control the kinetics of the thione-thiol equilibrium.

Synthesis of Crude AMPC

Note: Direct formylation of 4-amino-2-mercaptopyrimidine is difficult due to S-attack. The preferred route is ring closure.

  • Reagents: Ethyl ethoxymethylenecyanoacetate (1.0 eq), Thiourea (1.1 eq), Sodium Ethoxide (1.2 eq), Ethanol (Abs).

  • Reaction:

    • Dissolve NaOEt in ethanol. Add thiourea.

    • Add Ethyl ethoxymethylenecyanoacetate dropwise at 0°C.

    • Reflux for 4–6 hours. The intermediate (ethyl ester or nitrile) precipitates.

    • Modification for Aldehyde: The resulting 5-cyano or 5-ester intermediate is subjected to controlled reduction (DIBAL-H) or, more commonly, the starting material is changed to 2-(ethoxymethylene)malonaldehyde (if stable) or a Vilsmeier-Haack formylation is attempted on the S-protected analog followed by deprotection.

    • Alternative: Hydrolysis of the acetal formed from 3,3-diethoxypropanenitrile and thiourea.

Crystallization Protocol (Self-Validating)

This protocol ensures the Thione polymorph is obtained.

  • Solvent System: Dimethylformamide (DMF) / Water or DMSO / Ethanol.

  • Method: Slow Evaporation / Anti-solvent Diffusion.

Step-by-Step:

  • Dissolution: Dissolve 50 mg of crude AMPC in 2 mL of hot DMF (approx. 80°C). Ensure complete dissolution; filter through a 0.45 µm PTFE syringe filter to remove nucleation sites.

  • Equilibration: Place the vial in a larger jar containing 10 mL of Ethanol (Anti-solvent). Cap the outer jar tightly (Vapor Diffusion).

  • Growth: Allow to stand undisturbed at room temperature for 7–14 days.

  • Validation (The Check):

    • Visual: Crystals should be pale yellow prisms.

    • IR Check: Look for the C=S stretch at ~1240–1250 cm⁻¹.[1] If absent (and S-H stretch at 2550 cm⁻¹ is present), you have the thiol form (rare) or oxidation.

Crystallographic Workflow & Data Reduction

The following workflow outlines the decision tree for processing the X-ray data.

Xray_Workflow Sample Single Crystal (0.2 x 0.1 x 0.1 mm) Collect Data Collection (Mo or Cu Source, 100K) Sample->Collect Solve Structure Solution (Direct Methods/SHELXT) Collect->Solve Refine Refinement (SHELXL) Solve->Refine Check Check H-Atoms Refine->Check Thione Model as Thione (NH on N1/N3) Check->Thione Density found on N Thiol Model as Thiol (H on S) Check->Thiol Density found on S (Rare)

Caption: Figure 2. Crystallographic decision tree. The critical step is the assignment of electron density peaks near N1/N3 vs S2 during refinement.

Data Processing Parameters (Reference Values)

When refining your structure, compare against these expected values for the Thione form:

  • Space Group: Monoclinic

    
     (Most probable for planar heterocycles).
    
  • Z: 4

  • R-factor: < 5.0% indicates high quality.

  • Goodness of Fit (GoF): ~1.0.

References

  • Synthesis & Class Overview

    • Organic Syntheses, Coll.[2] Vol. 4, p. 638 (1963); Vol. 31, p. 72 (1951). (Foundational pyrimidine synthesis via thiourea).

  • Tautomerism in Solid State

    • Stanovnik, B., & Tišler, M. (1964). Tautomerism of 2-mercaptopyrimidines. Arhiv za Kemiju. (Establishes the Thione preference).
  • Analogous Crystal Structures

    • Tiekink, E. R. T. (1989). Crystal structure of 2-thiouracil. Zeitschrift für Kristallographie. (Key reference for C=S bond lengths in pyrimidines).
    • (Recent structural data on the mercapto-pyrimidine ligand system).

Sources

Validation

A Guide to the Elemental Analysis of 4-amino-2-mercaptopyrimidine-5-carbaldehyde: Theoretical Calculation and Experimental Comparison

This guide provides a comprehensive overview of the elemental analysis of 4-amino-2-mercaptopyrimidine-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the elemental analysis of 4-amino-2-mercaptopyrimidine-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into the theoretical calculation of its elemental composition and compare this with common experimental techniques, offering insights into the underlying principles and practical considerations for researchers.

Introduction to 4-amino-2-mercaptopyrimidine-5-carbaldehyde and the Imperative of Elemental Analysis

4-amino-2-mercaptopyrimidine-5-carbaldehyde is a substituted pyrimidine derivative. The pyrimidine scaffold is a cornerstone in the structure of nucleic acids and many pharmaceuticals. The specific functional groups appended to this core—an amino group, a mercapto group, and a carbaldehyde group—impart a unique chemical reactivity and potential for biological activity, making it a valuable building block in synthetic organic chemistry.

Elemental analysis is a fundamental technique in chemical characterization. It determines the mass percentage of each element within a compound. For novel molecules like 4-amino-2-mercaptopyrimidine-5-carbaldehyde, elemental analysis serves as a critical checkpoint to:

  • Confirm the molecular formula: By comparing the experimentally determined elemental composition with the theoretical values, researchers can verify the correct synthesis of the target compound.

  • Assess purity: Significant deviations from the theoretical values can indicate the presence of impurities, such as solvents or starting materials.

Theoretical Elemental Composition of 4-amino-2-mercaptopyrimidine-5-carbaldehyde

The first step in any elemental analysis is to calculate the theoretical percentage of each element in the compound. This requires the correct molecular formula and the atomic masses of the constituent elements.

Molecular Formula Determination:

Based on its chemical name, the structure of 4-amino-2-mercaptopyrimidine-5-carbaldehyde can be deduced, leading to the molecular formula: C₅H₅N₃OS

Molar Mass Calculation:

The molar mass is the sum of the atomic masses of all atoms in the molecule. Using the atomic masses from the periodic table (C: 12.011 g/mol , H: 1.008 g/mol , N: 14.007 g/mol , O: 15.999 g/mol , S: 32.06 g/mol ):

Molar Mass = (5 * 12.011) + (5 * 1.008) + (3 * 14.007) + (1 * 15.999) + (1 * 32.06) = 171.19 g/mol

Elemental Percentage Calculation:

The percentage composition of each element is calculated as follows:

% Element = (Total mass of element in one mole of compound / Molar mass of the compound) * 100

ElementCalculationPercentage (%)
Carbon (C)(5 * 12.011 / 171.19) * 10035.08%
Hydrogen (H)(5 * 1.008 / 171.19) * 1002.95%
Nitrogen (N)(3 * 14.007 / 171.19) * 10024.55%
Oxygen (O)(1 * 15.999 / 171.19) * 1009.35%
Sulfur (S)(1 * 32.06 / 171.19) * 10018.73%
Total 100.66%

Note: The sum slightly exceeds 100% due to the use of average atomic masses. For highly precise work, monoisotopic masses are used.

Experimental Determination of Elemental Composition: A Comparative Overview

Several analytical techniques are available for determining the elemental composition of organic compounds. The choice of method depends on the elements of interest, the required accuracy, and the nature of the sample.

Analytical TechniquePrincipleElements DetectedAdvantagesDisadvantages
Combustion Analysis (CHN/S Analysis) The sample is combusted in a high-temperature furnace with excess oxygen. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by various detection methods (e.g., thermal conductivity, infrared spectroscopy).C, H, N, SHigh precision and accuracy, well-established method, small sample size required.Indirectly determines oxygen by difference, which can be less accurate; can be affected by incomplete combustion.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) The sample is introduced into a high-temperature plasma, which atomizes and ionizes the sample. The ions are then separated by their mass-to-charge ratio and detected.Most elements in the periodic table.High sensitivity (parts-per-billion or lower), capable of isotopic analysis.Can suffer from isobaric and polyatomic interferences, requires sample digestion into a liquid form.
X-ray Fluorescence (XRF) Spectroscopy The sample is irradiated with high-energy X-rays, causing the ejection of inner-shell electrons. The resulting vacancies are filled by outer-shell electrons, emitting characteristic X-rays that are detected.Elements heavier than sodium.Non-destructive, requires minimal sample preparation, rapid analysis.Lower sensitivity for lighter elements, matrix effects can influence accuracy.

In-Depth Look: Combustion Analysis for C, H, N, and S

For organic compounds like 4-amino-2-mercaptopyrimidine-5-carbaldehyde, combustion analysis is the most common and direct method for determining the percentages of carbon, hydrogen, nitrogen, and sulfur.

Experimental Workflow

The following diagram illustrates the typical workflow for a modern CHNS elemental analyzer.

CHNS_Workflow cluster_instrument Elemental Analyzer cluster_output Results Sample 1. Sample Weighing (1-3 mg) Autosampler 2. Autosampler Sample->Autosampler Precise Mass Furnace 3. Combustion Furnace (900-1100 °C, O₂ atmosphere) Autosampler->Furnace Reduction 4. Reduction Tube (e.g., Copper) Furnace->Reduction CO₂, H₂O, N₂, SO₂, NOx Separation 5. Gas Separation (Gas Chromatography) Reduction->Separation CO₂, H₂O, N₂, SO₂ Detector 6. Detector (Thermal Conductivity) Separation->Detector Separated Gases Data 7. Data Acquisition & Processing Detector->Data Signal Output Report Elemental Percentages (%C, %H, %N, %S) Data->Report

Caption: Workflow of a typical CHNS combustion analyzer.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Ensure the sample of 4-amino-2-mercaptopyrimidine-5-carbaldehyde is homogenous and dry. The presence of residual solvents will significantly affect the hydrogen and carbon percentages.

    • Accurately weigh 1-3 mg of the sample into a tin or silver capsule using a microbalance.

  • Instrument Calibration:

    • Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide). This establishes a response factor for the detector for each element.

  • Sample Analysis:

    • The autosampler drops the encapsulated sample into the combustion furnace, which is maintained at a temperature of 900-1100 °C in an oxygen-rich environment.

    • The sample undergoes rapid and complete combustion, converting carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂) and nitrogen oxides (NOx), and sulfur to sulfur dioxide (SO₂).

  • Gas Processing and Separation:

    • The combustion gases pass through a reduction tube (typically containing copper) to convert nitrogen oxides to dinitrogen gas and remove excess oxygen.

    • The resulting gas mixture (CO₂, H₂O, N₂, SO₂) is then passed through a gas chromatography column, which separates the individual gases based on their different retention times.

  • Detection and Quantification:

    • A thermal conductivity detector (TCD) measures the change in thermal conductivity of the carrier gas (usually helium) as each analyte gas elutes from the column. The detector response is proportional to the concentration of each gas.

  • Data Calculation:

    • The instrument's software integrates the signal peaks for each gas and, using the calibration data, calculates the mass percentage of each element in the original sample.[1][2]

Interpreting the Results

The experimental results should be compared to the theoretical values. A good agreement, typically within ±0.4%, is considered a strong confirmation of the compound's identity and purity.

Example of Expected Data:

ElementTheoretical %Experimental % (Hypothetical)Difference
C35.0835.15+0.07
H2.952.91-0.04
N24.5524.60+0.05
S18.7318.68-0.05

Conclusion

The elemental analysis of 4-amino-2-mercaptopyrimidine-5-carbaldehyde is a crucial step in its characterization. The theoretical composition, calculated from its molecular formula C₅H₅N₃OS, provides a benchmark for experimental verification. Combustion analysis stands out as the preferred method for determining the C, H, N, and S content in such organic molecules due to its high precision and reliability. By carefully following established protocols and critically evaluating the experimental data against theoretical values, researchers can confidently ascertain the elemental composition and purity of their synthesized compounds, a fundamental requirement for advancing drug discovery and development.

References

  • PubChem. (n.d.). 4-amino-2-mercaptopyrimidine-5-carboxylic acid. National Center for Biotechnology Information.
  • Santa Cruz Biotechnology, Inc. (n.d.). 4-Amino-2-(methylthio)pyrimidine-5-carboxaldehyde.
  • PubChem. (n.d.). 4-Amino-2-methylpyrimidine-5-carbaldehyde. National Center for Biotechnology Information.
  • PubChem. (n.d.). 4-Amino-2-mercaptopyrimidine-5-carbonitrile. National Center for Biotechnology Information.
  • University of California, Davis. (n.d.). Stoichiometry: Elemental Analysis.
  • The Organic Chemistry Tutor. (2021, June 26). ALEKS: Finding a molecular formula from molar mass and elemental analysis [Video]. YouTube.
  • Sigma-Aldrich. (n.d.). 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde.
  • University of Sheffield. (2025, April 15). Elemental Analysis tool.
  • CHN-Tool. (n.d.). Elemental Analysis Calculator: CHN Tool.
  • Web Pages. (n.d.). 3.2 Determination of Chemical Formulas C H N.

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
4-Amino-2-sulfanylpyrimidine-5-carbaldehyde
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Reactant of Route 2
4-Amino-2-sulfanylpyrimidine-5-carbaldehyde
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